Product packaging for 2-(3-Methoxypropyl)phenol(Cat. No.:CAS No. 330976-51-7)

2-(3-Methoxypropyl)phenol

Cat. No.: B15374192
CAS No.: 330976-51-7
M. Wt: 166.22 g/mol
InChI Key: ZIZHFHJRQIYLAK-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)phenol is a phenolic compound provided for research and development purposes. Phenolic compounds with methoxy and propyl substituents are of significant interest in various scientific fields. Related methoxyphenol derivatives are known to be investigated for their role as antioxidant agents . The structural analogy to other bioactive phenols suggests potential areas of research for this compound, which may include the study of its physicochemical properties and biological activity. Researchers are exploring such compounds to understand their mechanisms of action, which can involve the transfer of a phenolic H atom to free radicals, thereby interrupting oxidative chain reactions . This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B15374192 2-(3-Methoxypropyl)phenol CAS No. 330976-51-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

330976-51-7

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(3-methoxypropyl)phenol

InChI

InChI=1S/C10H14O2/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3

InChI Key

ZIZHFHJRQIYLAK-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC=CC=C1O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-(3-Methoxypropyl)phenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(3-Methoxypropyl)phenol, a valuable building block in the development of novel pharmaceutical agents and other fine chemicals. Due to the absence of a direct, single-step synthesis in publicly available literature, this guide details a robust and logical multi-step synthetic pathway. The proposed route emphasizes ortho-selectivity and relies on well-established, high-yielding chemical transformations. This whitepaper includes detailed experimental protocols, tabulated quantitative data for analogous reactions, and visual representations of the synthetic pathway and experimental workflows to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the presence of both a phenolic hydroxyl group and a methoxypropyl side chain. These functionalities allow for diverse further chemical modifications, making it a key intermediate for creating a library of compounds for screening and development. The ortho-positioning of the side chain relative to the hydroxyl group can impart specific conformational properties and biological activities. This guide outlines a strategic synthetic approach, breaking down the process into four key stages: ortho-acylation of phenol, carbonyl reduction, functional group transformation, and final etherification.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from readily available phenol. This strategy is designed to control regioselectivity and ensure high yields at each step.

Synthesis_Pathway Phenol Phenol Intermediate1 2-Hydroxypropiophenone Phenol->Intermediate1 1. Ortho-Acylation (Propionyl Chloride, AlCl3) Intermediate2 2-Propylphenol Intermediate1->Intermediate2 2. Clemmensen Reduction (Zn(Hg), HCl) Intermediate3 2-Allylphenol Intermediate2->Intermediate3 (Alternative Start) Claisen Rearrangement of Allyl Phenyl Ether Intermediate4 2-(3-Hydroxypropyl)phenol Intermediate3->Intermediate4 3. Hydroboration-Oxidation (BH3-THF, H2O2, NaOH) FinalProduct This compound Intermediate4->FinalProduct 4. Williamson Ether Synthesis (NaH, CH3I)

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data presented is based on established literature for similar transformations and serves as a benchmark for expected outcomes.

Step 1: Ortho-Acylation of Phenol to 2-Hydroxypropiophenone

The introduction of the three-carbon chain at the ortho-position is achieved via a Friedel-Crafts acylation reaction. While this reaction can yield a mixture of ortho and para isomers, conditions can be optimized to favor the ortho product.[1][2][3]

Experimental Protocol:

  • To a stirred solution of phenol (1.0 eq.) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add propionyl chloride (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-hydroxypropiophenone.

Table 1: Quantitative Data for Ortho-Acylation of Phenols

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
AlCl₃Nitrobenzene251870-80[1]
FeCl₃ (Microwave)Solvent-free1200.2585-95[3]
ZnCl₂/Al₂O₃ (Microwave)Solvent-free1300.190-96[2]
Step 2: Reduction of 2-Hydroxypropiophenone to 2-Propylphenol

The carbonyl group of the 2-hydroxypropiophenone is reduced to a methylene group using the Clemmensen reduction, which is effective for aryl-alkyl ketones and is performed in acidic conditions.[4][5][6][7]

Experimental Protocol:

  • Amalgamated zinc is prepared by stirring zinc dust (10 eq.) with a 5% aqueous solution of mercuric chloride for 10 minutes. The solution is decanted, and the zinc amalgam is washed with water.

  • To a round-bottom flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and 2-hydroxypropiophenone (1.0 eq.).

  • The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be added during the reflux period.

  • After cooling, the mixture is decanted from the unreacted zinc and extracted with diethyl ether.

  • The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield 2-propylphenol, which can be further purified by distillation.

Table 2: Quantitative Data for Clemmensen Reduction of Aryl Ketones

SubstrateReaction Time (h)Typical Yield (%)Reference
Aryl-alkyl ketone8-1270-90[6]
Acylbenzene6-1075-85[7]
Step 3 (Alternative Route): Hydroboration-Oxidation of 2-Allylphenol

An alternative and potentially more regioselective route to the 3-hydroxypropyl sidechain involves starting with 2-allylphenol. This intermediate can be synthesized via the Claisen rearrangement of allyl phenyl ether. The terminal double bond of 2-allylphenol can then be converted to a primary alcohol via anti-Markovnikov hydroboration-oxidation.

Experimental Protocol:

  • To a solution of 2-allylphenol (1.0 eq.) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of borane-THF complex (BH₃·THF, 1.1 eq. of BH₃) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • The reaction is carefully quenched by the dropwise addition of water.

  • A solution of 3M aqueous sodium hydroxide is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide at a temperature maintained below 40 °C.

  • The mixture is stirred at room temperature for 2 hours.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting 2-(3-hydroxypropyl)phenol is purified by column chromatography.

Table 3: Quantitative Data for Hydroboration-Oxidation of Olefins

Olefin TypeReagentTypical Yield (%)Reference
Terminal AlkeneBH₃·THF, H₂O₂, NaOH85-95General literature
Step 4: Williamson Ether Synthesis to this compound

The final step is the methylation of the primary alcohol of 2-(3-hydroxypropyl)phenol. The Williamson ether synthesis is a reliable method for this transformation, involving the formation of an alkoxide followed by reaction with a methylating agent.[8][9][10]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in dry THF at 0 °C under a nitrogen atmosphere, a solution of 2-(3-hydroxypropyl)phenol (1.0 eq.) in dry THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour, or until hydrogen evolution ceases.

  • The mixture is cooled back to 0 °C, and methyl iodide (CH₃I, 1.5 eq.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final product, this compound.

Table 4: Quantitative Data for Williamson Ether Synthesis

Alcohol TypeBaseAlkylating AgentSolventTypical Yield (%)Reference
Primary AlcoholNaHCH₃ITHF80-95[8]
PhenolK₂CO₃(CH₃)₂SO₄Acetone85-95[11]

Workflow and Logical Relationships

The following diagram illustrates the general laboratory workflow for a single step in the synthesis, highlighting the key stages from reaction setup to product purification.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup cluster_3 Purification & Analysis A Combine Reactants and Solvent B Establish Inert Atmosphere (e.g., N2) A->B C Control Temperature (e.g., Ice Bath) B->C D Monitor Progress (TLC, GC-MS) C->D Reaction Period E Quench Reaction D->E Reaction Complete F Liquid-Liquid Extraction E->F G Drying of Organic Layer F->G H Solvent Removal G->H I Column Chromatography or Distillation H->I J Characterization (NMR, IR, MS) I->J

Caption: General experimental workflow for a synthesis step.

Conclusion

This technical guide provides a well-founded and detailed synthetic route for the preparation of this compound. By leveraging established and reliable organic reactions, this multi-step process offers a high probability of success for researchers in the fields of drug discovery and fine chemical synthesis. The provided experimental protocols and quantitative data serve as a solid foundation for the practical execution of this synthesis, and the visual diagrams enhance the understanding of the overall process. Further optimization of reaction conditions for each step may lead to improved yields and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxypropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Methoxypropyl)phenol. It is important to note that while this specific isomer is documented (CAS Number: 116087-10-6), there is a limited amount of publicly available experimental data for it.[1] To provide a thorough resource, this guide also includes experimentally determined data for the closely related and more extensively studied isomer, 2-Methoxy-4-propylphenol (CAS Number: 2785-87-7), also known as Dihydroeugenol or 4-Propylguaiacol.[2][3][4][5] This comparative approach allows for a more complete understanding of the potential properties of the target compound.

Quantitative Physicochemical Data

The following tables summarize the available predicted and experimental data for this compound and its isomer, 2-Methoxy-4-propylphenol.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
XLogP3-AA 2.3[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 4[6]
Exact Mass 166.099379685 Da[6]
Topological Polar Surface Area 29.5 Ų[6]
Complexity 114[1]

Table 2: Experimental Physicochemical Properties of 2-Methoxy-4-propylphenol

PropertyValueSource
Appearance Colorless oily liquid
Melting Point Not available (liquid at room temperature)
Boiling Point 239-241 °C (at 760 mmHg)
125-126 °C (at 14 mmHg)
Water Solubility 0.89 g/L (Predicted)[7]
logP (Octanol-Water Partition Coefficient) 2.87 - 2.91 (Predicted)[7]
pKa (Strongest Acidic) 10.29 (Predicted)[7]
Density 1.038 g/mL at 25 °C
Refractive Index 1.522 (at 20 °C)

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of phenolic compounds.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary tube method with a melting point apparatus.[8][9][10]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[10][11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature probe.[8]

  • Measurement: The sample is heated at a controlled rate.[10] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) with a fresh sample.[8]

  • Data Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded to define the melting range.[8] A narrow melting range is indicative of a pure compound.[9]

Determination of Boiling Point

For liquid compounds, the boiling point can be determined using several methods, including the Thiele tube method or by distillation.[12][13]

  • Thiele Tube Method: A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added.[13] The setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[13]

  • Heating and Observation: The apparatus is heated gently, and a stream of bubbles will emerge from the capillary tube.[13][14] The heating is then stopped.

  • Boiling Point Determination: The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.[13][14]

  • Distillation Method: For larger sample volumes, the boiling point can be determined during simple distillation by recording the temperature at which the vapor condenses and is collected as distillate.[12][15] The barometric pressure should also be recorded as the boiling point is pressure-dependent.[15]

Determination of Water Solubility

The solubility of an organic compound in water can be determined by the shake-flask method.[16]

  • Sample Preparation: A known amount of the compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, and if the compound is not fully dissolved, the aqueous phase is separated from any excess undissolved compound, often by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, HPLC, or gas chromatography. The solubility is then expressed in units such as g/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) of a phenolic compound can be determined spectrophotometrically.[17][18][19][20]

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the phenolic compound is also prepared.

  • Spectral Measurement: A small, constant amount of the phenolic stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.[17][20] Phenols and their corresponding phenolate ions exhibit different absorption spectra.[19]

  • Data Analysis: The absorbance at a wavelength where the phenol and phenolate forms have significantly different absorptivities is measured for each buffered solution.

  • pKa Calculation: The ratio of the concentrations of the ionized (phenolate) and non-ionized (phenol) forms can be calculated from the absorbance data. The pKa is then determined by plotting the pH versus the logarithm of this ratio, with the pKa being equal to the pH when the concentrations of the two forms are equal (log of the ratio is zero).[19]

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[16][21]

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are placed in a separatory funnel and shaken to saturate each phase with the other.

  • Partitioning: A known amount of the compound is added to the biphasic system. The funnel is then shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The aqueous and octanol phases are then carefully collected.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[22]

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel phenolic compound.

G cluster_0 Physicochemical Characterization Workflow for a Novel Phenolic Compound A Compound Synthesis and Purification B Structural Confirmation (NMR, MS, IR) A->B C Physical State and Appearance B->C F Solubility Determination (Aqueous and Organic Solvents) B->F D Melting Point Determination (if solid) C->D E Boiling Point Determination (if liquid) C->E I Data Analysis and Property Summary D->I E->I G pKa Determination (Spectrophotometry/Potentiometry) F->G H logP Determination (Shake-Flask Method) F->H G->I H->I

References

An In-depth Technical Guide to 2-(3-Methoxypropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on 2-(3-Methoxypropyl)phenol (CAS Number: 116087-10-6). A thorough investigation of public databases and scientific literature reveals a significant scarcity of experimental data for this specific compound. To address this, the guide presents the available identifiers and computed properties for this compound. In addition, this document provides detailed experimental data for the closely related and well-studied isomer, 2-Methoxy-4-propylphenol (CAS Number: 2785-87-7), also known as dihydroeugenol, to serve as a valuable reference for potential properties and characteristics. The guide also includes a summary of the general biological activities of methoxyphenols as a class of compounds, a proposed theoretical synthetic pathway for this compound, and visualizations to aid in understanding its structure and the context of the available data.

Introduction

This compound is a substituted phenol of interest in various fields of chemical and pharmaceutical research. However, publicly accessible, experimentally verified data on its physicochemical properties, spectroscopic characteristics, and biological activity is exceptionally limited. This guide aims to consolidate the existing information and provide a practical resource for researchers by leveraging data from a structurally similar isomer and the broader class of methoxyphenols.

Compound Identification and Properties

This compound (CAS: 116087-10-6)

There is a notable lack of experimentally determined data for this compound in the public domain. The information available is primarily computational.

Table 1: Identifiers and Computed Properties of this compound

IdentifierValueSource
CAS Number 116087-10-6Guidechem[1]
IUPAC Name This compoundGuidechem[1]
Molecular Formula C10H14O2Guidechem[1]
Molecular Weight 166.22 g/mol Guidechem[1]
InChI InChI=1S/C10H14O2/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3Guidechem[1]
InChIKey ZIZHFHJRQIYLAK-UHFFFAOYSA-NGuidechem[1]
Canonical SMILES COCCCC1=CC=CC=C1OGuidechem[1]
Topological Polar Surface Area 29.5 ŲGuidechem[1]
Complexity 114Guidechem[1]
Hydrogen Bond Donor Count 1Guidechem[1]
Hydrogen Bond Acceptor Count 2Guidechem[1]
Rotatable Bond Count 4Guidechem[1]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Comparative Data: 2-Methoxy-4-propylphenol (CAS: 2785-87-7)

Given the limited data on this compound, we present experimental data for its isomer, 2-Methoxy-4-propylphenol (dihydroeugenol), to provide a basis for comparison and potential estimation of properties.

Table 2: Physicochemical Properties of 2-Methoxy-4-propylphenol

PropertyValueSource
Boiling Point 239 - 241 °CChem-Impex[2]
Density 1.038 g/mL at 25 °CSigma-Aldrich[3]
Refractive Index n20/D 1.522Sigma-Aldrich[3]
Appearance Colorless liquidChem-Impex[2]

Table 3: Spectroscopic Data of 2-Methoxy-4-propylphenol

Data TypeSummary of FindingsSource
Mass Spectrum Available through the NIST WebBook.NIST WebBook[4]
IR Spectrum Available through the NIST WebBook.NIST WebBook[4]
1H NMR Spectra available in various databases.SpectraBase[5]
13C NMR Spectra available in various databases.SpectraBase[5]

Experimental Protocols

Theoretical Synthesis of this compound

A potential synthetic route could involve the following conceptual steps:

  • Alkylation of a protected phenol: Starting with a suitable protected 2-halophenol (e.g., 2-bromophenol with a protected hydroxyl group), a Grignard reaction with 3-methoxypropyl bromide could be employed to introduce the C3 side chain.

  • Deprotection: Removal of the protecting group from the phenolic hydroxyl would yield the final product.

It is crucial to note that this is a theoretical pathway and would require significant experimental optimization and validation.

Biological Activity and Signaling Pathways

This compound

No specific studies on the biological activity or the signaling pathways associated with this compound were identified.

General Biological Activities of Methoxyphenols

Methoxyphenols as a class of compounds have been investigated for a range of biological activities, which may provide some indication of the potential properties of this compound.

  • Antioxidant Activity: Many methoxyphenols exhibit significant antioxidant and radical-scavenging properties.[4][6] This activity is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group.

  • Anti-inflammatory Effects: Several methoxyphenolic compounds have demonstrated anti-inflammatory activity.[1][7][8] For instance, they have been shown to inhibit the expression of various inflammatory mediators in human airway cells.[1][7][8] The mechanisms can involve the inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways like NF-κB.[6][9]

  • Antimicrobial Properties: Certain natural methoxyphenols have been found to possess antimicrobial activity against foodborne pathogens and spoilage bacteria.[10][11][12]

  • Neuroprotective Effects: Some phenolic compounds have shown neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases, often linked to their antioxidant and anti-inflammatory capacities.[13][14][15] They may act by reducing oxidative stress and modulating signaling pathways involved in neuronal survival.[14][16][17]

Diagram 2: Data Availability Workflow

Data_Availability_Workflow A User Request: In-depth guide for This compound B Initial Search: CAS, Identifiers, Experimental Data A->B C Data Scarcity Identified: Limited experimental data for This compound B->C D Alternative Approach: Utilize data from a closely related isomer C->D F Contextual Information: General biological activities of methoxyphenols C->F E Data Collection: 2-Methoxy-4-propylphenol (Dihydroeugenol) D->E G Data Compilation and Analysis E->G F->G H Generation of Technical Guide: - Tables of available data - Comparative data tables - Theoretical synthesis - DOT diagrams G->H

Caption: Workflow illustrating the data collection and analysis process.

Conclusion

This technical guide consolidates the currently available information for this compound. The significant lack of experimental data underscores the need for further research to fully characterize this compound. The inclusion of comprehensive data for the related isomer, 2-Methoxy-4-propylphenol, provides a valuable point of reference for researchers. The general biological activities of methoxyphenols suggest that this compound may possess antioxidant, anti-inflammatory, and other beneficial properties, warranting future investigation into its potential therapeutic applications. Researchers are encouraged to use the information presented herein as a foundation for designing and conducting further experimental studies.

References

Potential Therapeutic Effects of 2-Methoxyphenol Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for "2-(3-Methoxypropyl)phenol" and its derivatives did not yield specific research on their therapeutic effects. Therefore, this technical guide focuses on the closely related and well-studied class of 2-methoxyphenol derivatives, with a particular emphasis on eugenol and its analogue, dihydroeugenol (2-methoxy-4-propylphenol), to provide insights into the potential therapeutic activities of this structural class.

Introduction

2-Methoxyphenol derivatives, a class of naturally occurring and synthetic compounds, have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds, characterized by a hydroxyl and a methoxy group on a benzene ring, are structurally related to a variety of bioactive molecules. This guide provides a comprehensive overview of the current understanding of their potential therapeutic effects, focusing on their anti-inflammatory and antioxidant properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Therapeutic Potential

The primary therapeutic potential of 2-methoxyphenol derivatives lies in their antioxidant and anti-inflammatory activities. These properties are attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the methoxy group, which modulates the electronic properties of the aromatic ring.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases.[1] 2-Methoxyphenol derivatives have demonstrated potent antioxidant effects in various in vitro assays.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key component of many diseases. Several 2-methoxyphenol derivatives have been shown to modulate key inflammatory pathways. For instance, eugenol has been reported to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Quantitative Data

The following tables summarize the quantitative data on the biological activities of selected 2-methoxyphenol derivatives from various studies.

Table 1: Anti-inflammatory Activity of Eugenol Derivatives [1][2]

CompoundTargetAssayIC50 (µM)
Eugenol Derivative 1CPPARγTR-FRET Protein Binding10.65[1]
Pioglitazone (Standard)PPARγTR-FRET Protein Binding1.052[1]
Eugenol Derivative 1CAnti-inflammatoryAlbumin Denaturation133.8[1]
Diclofenac Sodium (Standard)Anti-inflammatoryAlbumin Denaturation54.32[1]
Eugenol Derivative 1fPPARγTR-FRET Protein Binding5.15[2]

Table 2: Antioxidant Activity of 2-Methoxyphenol Derivatives [3]

CompoundAssayEC50 (µg/mL)
2-Methoxyphenol Derivative 1DPPH25.3 ± 1.2
2-Methoxyphenol Derivative 2DPPH45.7 ± 2.1
2-Methoxyphenol Derivative 3DPPH18.9 ± 0.9
Ascorbic Acid (Standard)DPPH5.6 ± 0.3
2-Methoxyphenol Derivative 1ABTS15.2 ± 0.8
2-Methoxyphenol Derivative 2ABTS32.1 ± 1.5
2-Methoxyphenol Derivative 3ABTS12.8 ± 0.6
Trolox (Standard)ABTS3.4 ± 0.2

Table 3: Cytotoxicity of Eugenol and its Derivatives [4][5]

CompoundCell LineCC50 (µM)
DehydrodiisoeugenolHSG> Isoeugenol
α-di-isoeugenolHSG> Isoeugenol
IsoeugenolHSG> Eugenol
EugenolHSG> Bis-eugenol
Bis-eugenolHSGLowest Cytotoxicity
Eugenyl Benzoate Derivative 1HT2926.56
Eugenyl Benzoate Derivative 2HT29286.81
EugenolHT29172.41

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[3]

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

  • The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay[3]

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • The ABTS radical cation is generated by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.

  • The ABTS radical cation solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the ABTS radical cation solution.

  • The absorbance is measured after a specific incubation time.

  • The percentage of inhibition is calculated, and the EC50 value is determined.

Albumin Denaturation Assay for Anti-inflammatory Activity[1]

This in vitro assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

  • A reaction mixture containing the test compound at various concentrations and a solution of BSA is prepared.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating (e.g., at 70°C) to induce denaturation.

  • After cooling, the turbidity of the solution is measured spectrophotometrically.

  • The percentage of inhibition of protein denaturation is calculated.

  • The IC50 value, the concentration of the compound that inhibits 50% of protein denaturation, is determined.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Certain 2-methoxyphenol derivatives, such as eugenol, have been shown to inhibit this pathway.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of Eugenol Eugenol Derivative Eugenol->IKK inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Derivative 2-Methoxyphenol Derivative Derivative->Keap1 promotes Nrf2 release from Experimental_Workflow Synthesis Synthesis of 2-Methoxyphenol Derivatives Purification Purification and Characterization Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) Purification->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT on cell lines) Purification->Cytotoxicity Data_Analysis Data Analysis (IC50 / EC50 Determination) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Unveiling 2-(3-Methoxypropyl)phenol: A Synthetic Compound with Limited Public Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals that 2-(3-Methoxypropyl)phenol is a synthetic compound with no documented evidence of natural occurrence. This technical guide provides an in-depth analysis of the available information on this specific chemical entity, while also drawing comparisons to its more widely known isomers. The information is tailored for researchers, scientists, and professionals in drug development, presenting available data in a structured format and outlining synthetic methodologies for related compounds.

Chemical and Physical Properties

While information on this compound is sparse, its basic chemical properties have been cataloged. A summary of this data is presented in Table 1. It is important to distinguish this compound from its isomers, such as 4-(3-Methoxypropyl)phenol and the well-documented 2-Methoxy-4-propylphenol (also known as dihydroeugenol or 4-propylguaiacol), as their properties and occurrences differ significantly.

PropertyValueReference
CAS Number 116087-10-6[1]
Molecular Formula C10H14O2[1]
Molecular Weight 166.22 g/mol [1]
Canonical SMILES COCCCC1=CC=CC=C1O[1]
InChI Key ZIZHFHJRQIYLAK-UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of this compound

Discovery and Natural Occurrence

Exhaustive searches of scientific literature and chemical databases did not yield any information regarding the discovery of this compound in a natural source. The evidence strongly suggests that this compound is a result of synthetic chemistry.

In contrast, the similarly named isomer, 2-Methoxy-4-propylphenol, is a known volatile phenolic flavor compound. It has been identified in Bordeaux wines, liquid smoke, karanda fruit, and oregano[2]. It is also reported to occur in fish, pork, grape brandy, mate, rum, whiskey, tea, and sherry[2]. This highlights the importance of precise chemical nomenclature in distinguishing between different isomers with vastly different origins and applications.

Synthetic Approaches

While a specific synthetic protocol for this compound was not found in the public domain, a detailed synthesis for its isomer, p-(3-methoxypropyl)phenol (4-(3-Methoxypropyl)phenol), has been described. This multi-step synthesis provides a potential framework for the synthesis of the ortho-isomer, likely requiring adaptation of starting materials and reaction conditions.

Experimental Protocol: Synthesis of p-(3-Methoxypropyl)phenol

The following protocol outlines a laboratory-scale synthesis of p-(3-methoxypropyl)phenol[3].

Step 1: Friedel-Crafts Acylation

  • To a solution of 1.5 liters of dichloromethane (CH2Cl2), add 195 g of aluminum chloride (AlCl3) and 100 g of a suitable starting material (the specific precursor to the methoxypropyl group was not explicitly named in the source document).

  • Cool the mixture with an ice bath while stirring.

  • Gradually add 79 g of acetyl chloride (CH3COCl) dropwise to the solution.

  • Continue stirring the reaction mixture under ice-cooling for 6 hours.

  • Pour the reaction solution into dilute hydrochloric acid.

  • Separate the CH2Cl2 layer and distill off the solvent.

  • Distill the residue to obtain the intermediate product. The boiling point of this compound is reported as 94°-95° C./0.3 mm Hg.

Step 2: Baeyer-Villiger Oxidation and Hydrolysis

  • Mix 67 g of the compound from Step 1 with 620 ml of 88% formic acid (HCOOH) and stir.

  • Add 310 ml of acetic anhydride ((CH3CO)2O), 4 ml of concentrated sulfuric acid (H2SO4), and 110 ml of a 35% aqueous hydrogen peroxide (H2O2) solution.

  • Heat the resulting solution to 40° to 50° C and stir for 8 hours.

  • Pour the reaction solution into water and extract the separated oil layer.

  • Distill off the solvent from the extract.

  • To the residue, add 100 ml of methanol (CH3OH) and 250 ml of a 2N aqueous sodium hydroxide (NaOH) solution.

  • Heat the resulting solution and reflux for 2 hours.

  • After cooling, acidify the reaction solution with hydrochloric acid.

  • Extract the oil layer with benzene.

  • Distill off the benzene from the extract and further distill the residue to obtain p-(3-methoxypropyl)phenol. The boiling point of this final product is reported as 106°-108° C./0.3 mm Hg.

Synthetic Pathway Visualization

The logical flow of the synthesis of p-(3-methoxypropyl)phenol is depicted in the following diagram.

Synthesis_of_p_3_methoxypropyl_phenol start Starting Material + CH3COCl intermediate p-(3-methoxypropyl)acetophenone start->intermediate Friedel-Crafts Acylation (AlCl3, CH2Cl2) final_product p-(3-methoxypropyl)phenol intermediate->final_product Baeyer-Villiger Oxidation (H2O2, HCOOH, (CH3CO)2O, H2SO4) & Hydrolysis (NaOH, CH3OH)

Figure 1: Synthetic pathway for p-(3-methoxypropyl)phenol.

Conclusion

References

A Comprehensive Technical Review of Substituted Methoxyphenols: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted methoxyphenols are a broad class of organic compounds characterized by a phenol ring substituted with at least one methoxy group and other functional moieties. This structural motif is prevalent in a vast array of natural products, including eugenol, capsaicin, and vanillin, and has garnered significant interest in the scientific community for its diverse biological activities.[1][2] These compounds have demonstrated promising potential as antioxidant, anti-inflammatory, anticancer, and neuroprotective agents, making them attractive scaffolds for drug discovery and development.[3][4][5][6]

This in-depth technical guide provides a comprehensive literature review of substituted methoxyphenols, focusing on their synthesis, a detailed examination of their biological activities with accompanying experimental protocols, and an exploration of the underlying signaling pathways. Quantitative data are summarized in structured tables to facilitate structure-activity relationship (SAR) analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Synthesis of Substituted Methoxyphenols

The synthesis of substituted methoxyphenols can be achieved through various chemical strategies, often starting from readily available precursors. The specific synthetic route depends on the desired substitution pattern on the phenolic ring.

General Synthetic Protocols

1. O-methylation of Phenols: A common and straightforward method for introducing a methoxy group is the O-methylation of a corresponding dihydroxybenzene or substituted phenol. This is typically achieved using a methylating agent in the presence of a base.

  • Example: Synthesis of 3-Methoxyphenol from Resorcinol

    • Reagents: Resorcinol, dimethyl sulfate, sodium hydroxide, diethyl ether, calcium chloride, sodium carbonate.

    • Procedure:

      • In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve one mole of resorcinol in 1.25 moles of 10% sodium hydroxide solution with vigorous stirring.

      • Slowly add one mole of dimethyl sulfate, ensuring the temperature remains below 40°C by using a water bath for cooling.

      • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.

      • After cooling, separate the organic layer. Extract the aqueous layer several times with diethyl ether.

      • Combine the organic phases and wash with dilute sodium carbonate solution, followed by water.

      • Dry the organic phase with calcium chloride and then fractionally distill to obtain 3-methoxyphenol.

2. Synthesis from Aryl Halides: Substituted methoxyphenols can also be synthesized from aryl halides through nucleophilic aromatic substitution or coupling reactions.

  • Example: Copper-Catalyzed Synthesis of 4-Methoxyphenol

    • Reagents: 4-Iodoanisole, copper chloride (CuCl₂), potassium hydroxide (KOH), ethylene glycol, dimethyl sulfoxide (DMSO), water, hydrochloric acid (HCl), ethyl acetate, magnesium sulfate (MgSO₄).

    • Procedure:

      • In a test tube, combine 1.0 mmol of the aryl halide, 0.1 mmol of CuCl₂, 6.0 mmol of KOH, and 0.2 mmol of ethylene glycol in a solvent mixture of 1.0 mL DMSO and 0.5 mL water.

      • Flush the mixture with argon and stir in a preheated oil bath at 120°C for 24 hours.

      • After cooling to room temperature, partition the reaction mixture between 5% aqueous HCl and ethyl acetate.

      • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

      • Concentrate the solution under vacuum and purify the crude product by column chromatography to yield the corresponding phenol.

3. Synthesis of Hydroxylated Biphenyls from 4-Substituted-2-Methoxyphenols: Dimerization of 4-substituted-2-methoxyphenols is a key step in the synthesis of bioactive hydroxylated biphenyls.

  • General Procedure for Oxidative Coupling:

    • The specific oxidant and reaction conditions depend on the substituent at the 4-position. For example, the dimerization of eugenol can be achieved using potassium ferricyanide (K₃Fe(CN)₆) in an acetone-water mixture, while vanillin derivatives may require potassium persulfate (K₂S₂O₈) and ferrous sulfate (FeSO₄).

Biological Activities and Experimental Protocols

Substituted methoxyphenols exhibit a wide range of biological activities. This section details the most prominent activities and provides standardized protocols for their in vitro evaluation.

Antioxidant Activity

The antioxidant properties of methoxyphenols are attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. The presence of the methoxy group can modulate this activity through electronic effects.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [1][4][7][8]

    • Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

    • Procedure:

      • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

      • Prepare serial dilutions of the test compound in a suitable solvent.

      • In a 96-well plate, add a specific volume of each dilution of the test compound.

      • Add an equal volume of the DPPH solution to each well to initiate the reaction.

      • Include a blank (solvent + DPPH) and a positive control (e.g., ascorbic acid).

      • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

      • Measure the absorbance at 517 nm using a microplate reader.

      • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: [9][10][11][12][13]

    • Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

    • Procedure:

      • Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

      • Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

      • Add a small volume of the test compound solution to the diluted ABTS•⁺ solution.

      • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

      • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: [5][14][15][16][17]

    • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

    • Procedure:

      • In a 96-well black microplate, add the test sample, a fluorescent probe (e.g., fluorescein), and a peroxyl radical generator (AAPH).

      • Incubate the plate at 37°C.

      • Monitor the fluorescence decay over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

      • Calculate the net area under the curve (AUC) for the sample by subtracting the AUC of the blank.

      • Express the results as Trolox equivalents.

Anti-inflammatory Activity

Several substituted methoxyphenols have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

  • Inhibition of Cyclooxygenase (COX) Enzymes:

    • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

    • Procedure:

      • Use a commercial COX inhibitor screening assay kit or purified ovine COX-1 and human recombinant COX-2.

      • The peroxidase activity of COX is monitored by the appearance of an oxidized product (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).

      • Incubate the enzyme with the test compound for a specified time before adding the substrate (arachidonic acid).

      • Measure the rate of the reaction and calculate the percentage of inhibition and the IC₅₀ value for each isoform.

  • Inhibition of NF-κB Activation:

    • Principle: This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence microscopy or by a reporter gene assay.

    • Nuclear Translocation Assay (Immunofluorescence):

      • Culture cells (e.g., RAW 264.7 macrophages) on coverslips and pre-treat with the test compound.

      • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

      • Fix and permeabilize the cells.

      • Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

      • Counterstain the nuclei with DAPI.

      • Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is in the cytoplasm, while in stimulated cells, it translocates to the nucleus. The inhibitory effect of the compound is observed as the retention of p65 in the cytoplasm.

Anticancer Activity

The anticancer potential of substituted methoxyphenols has been evaluated against various cancer cell lines, with some derivatives showing significant cytotoxic and antiproliferative effects.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [18][19][20][21][22]

    • Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • Procedure:

      • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

      • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

      • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological effects of substituted methoxyphenols are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.

Anti-inflammatory Signaling Pathways

  • Inhibition of the NF-κB Pathway: A key mechanism of the anti-inflammatory action of many substituted methoxyphenols is the inhibition of the NF-κB signaling pathway.[4][23] TNF-α is a potent activator of this pathway.[3][9][21][24][25][26][27][28][29] The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[11][22][30] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.[6][31][32][33] Some substituted methoxyphenols have been shown to inhibit the phosphorylation of IKK, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[4][30]

TNF_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits Complex I Formation Complex I Formation TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK Complex IKK Complex RIP1->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p50/p65 p50/p65 Ub Ub IκBα->Ub Ubiquitination p50/p65_n p50/p65 p50/p65->p50/p65_n Translocates Proteasome Proteasome Ub->Proteasome Degradation Substituted Methoxyphenols Substituted Methoxyphenols Substituted Methoxyphenols->IKK Complex Inhibits DNA DNA p50/p65_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: TNF-α induced NF-κB signaling pathway and inhibition by substituted methoxyphenols.

  • Post-transcriptional Regulation via HuR: Some methoxyphenols exert their anti-inflammatory effects through a post-transcriptional mechanism involving the RNA-binding protein HuR.[2][34][35][36] HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many pro-inflammatory cytokine mRNAs, stabilizing them and promoting their translation. By inhibiting the binding of HuR to these mRNAs, methoxyphenols can reduce the production of inflammatory mediators.

  • Biotinylated RNA Pull-down Assay: [1][37]

    • Principle: This assay uses a biotin-labeled RNA probe containing the HuR binding site to capture HuR and its associated proteins from a cell lysate. The captured proteins are then detected by Western blotting.

    • Procedure:

      • Synthesize a biotinylated RNA oligonucleotide corresponding to the ARE of a target pro-inflammatory cytokine mRNA.

      • Prepare cell lysates from cells treated with or without the substituted methoxyphenol.

      • Incubate the cell lysate with the biotinylated RNA probe to allow for the formation of RNA-protein complexes.

      • Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated RNA and its bound proteins.

      • Wash the beads to remove non-specifically bound proteins.

      • Elute the bound proteins from the beads.

      • Analyze the eluted proteins by Western blotting using an antibody specific for HuR. A decrease in the amount of pulled-down HuR in the presence of the methoxyphenol indicates inhibition of the HuR-RNA interaction.

HuR_Workflow cluster_preparation Preparation cluster_binding Binding & Pulldown cluster_analysis Analysis Biotin-ARE-RNA Biotinylated ARE-RNA Probe Incubation Incubate Lysate with RNA Probe Biotin-ARE-RNA->Incubation Cell Lysate Cell Lysate (+/- Methoxyphenol) Cell Lysate->Incubation Streptavidin Beads Add Streptavidin Magnetic Beads Incubation->Streptavidin Beads Pulldown Magnetic Pulldown Streptavidin Beads->Pulldown Wash Wash Beads Pulldown->Wash Elution Elute Proteins Wash->Elution Western Blot Western Blot for HuR Elution->Western Blot

Caption: Experimental workflow for Biotin-RNA pulldown assay to assess HuR binding.

Anticancer Signaling Pathways

The anticancer effects of substituted methoxyphenols are often linked to their ability to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways.

  • Inhibition of STAT3 and ERK Signaling: Some methoxyphenol derivatives have been shown to suppress the growth of cancer cells by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and ERK (Extracellular signal-Regulated Kinase).[5][6] These pathways are often constitutively active in cancer cells and play a crucial role in cell survival, proliferation, and angiogenesis. Inhibition of these pathways can lead to the induction of apoptosis, as evidenced by the increased expression of cleaved caspases.[6]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of substituted methoxyphenols is highly dependent on the nature and position of the substituents on the phenol ring. SAR studies are essential for optimizing the potency and selectivity of these compounds.

Antioxidant Activity
CompoundSubstituent(s)DPPH IC₅₀ (µM)ABTS IC₅₀ (µM)ORAC (µmol TE/g)Reference
Eugenol4-allyl---[1]
Isoeugenol4-propenyl---[1]
2-Allyl-4-methoxyphenol2-allyl, 4-methoxy> Eugenol/Isoeugenol> Eugenol/Isoeugenol-[1]
2,4-Dimethoxyphenol2,4-dimethoxy> Eugenol/Isoeugenol> Eugenol/Isoeugenol-[1]

Note: Specific IC₅₀ and ORAC values were not consistently provided in a comparable format across the reviewed literature for a comprehensive table.

General SAR for Antioxidant Activity:

  • The presence of electron-donating groups, such as additional methoxy or hydroxyl groups, generally enhances antioxidant activity.

  • The position of the substituents influences the bond dissociation enthalpy of the phenolic hydroxyl group, which is a key determinant of radical scavenging activity.

Anti-inflammatory Activity
Compound4-SubstituentIC₅₀ for Inhibition of Inflammatory Mediators (µM)Reference
Apocynin-COCH₃146.6[3]
DiapocyninDimer of Apocynin20.3[3]
2-Methoxyhydroquinone-OH64.3[3]
4-Amino-2-methoxyphenol-NH₂410[3]

General SAR for Anti-inflammatory Activity:

  • Compounds with more electron-withdrawing groups at the 4-position tend to have greater anti-inflammatory effects.[3]

  • Dimerization of methoxyphenolic compounds, as seen with diapocynin, can significantly increase their anti-inflammatory potency.[3]

Anticancer Activity
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Methoxyflavone Analog 1MCF-7 (Breast)4.9[32]
Methoxyflavone Analog 2MCF-7 (Breast)3.71[32]
Methoxyflavone Analog 3HCC1954 (Breast)8.58[32]
Methoxyflavone Analog 4MDA-MB-231 (Breast)21.27[32]
TangeritinPC3 (Prostate)17.2[32]
5-DemethyltangeritinPC3 (Prostate)11.8[32]
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)PA-1 (Ovarian)< 15[6]
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)SK-OV-3 (Ovarian)< 15[6]
Sulfonyl-L-cysteine derivativeHEPG2 (Liver)51.9 µg/ml
Sulfonyl-L-glutamine derivativeMCF7 (Breast)54.2 µg/ml
Sulfonyl-L-tryptophan derivativePaCa2 (Pancreatic)59.7 µg/ml

General SAR for Anticancer Activity:

  • The position and number of methoxy groups on flavonoid scaffolds significantly influence their cytotoxic activity.[32]

  • The presence of hydroxyl groups in combination with methoxy groups can enhance anticancer effects, likely by modulating lipophilicity and hydrogen bonding capacity.[32]

  • For some methoxyphenol derivatives, the inhibition of key signaling pathways like ERK and STAT3 is directly correlated with their antiproliferative and pro-apoptotic effects.[6]

Conclusion

Substituted methoxyphenols represent a versatile and promising class of compounds with a wide spectrum of biological activities relevant to human health. Their antioxidant, anti-inflammatory, and anticancer properties, coupled with their prevalence in nature and amenability to synthetic modification, make them valuable leads for the development of novel therapeutics. The detailed experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of molecules. Future research should focus on more extensive quantitative structure-activity relationship studies to design and synthesize more potent and selective derivatives, as well as in vivo studies to validate their efficacy and safety.

References

An In-depth Technical Guide to 2-(3-Methoxypropyl)phenol: Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-(3-Methoxypropyl)phenol (CAS No: 116087-10-6). Due to the limited availability of experimental data for this specific isomer, this document summarizes the known molecular properties and provides context through comparative analysis with related, more extensively studied methoxyphenol compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical sciences by consolidating available data and identifying areas for future investigation.

Introduction

This compound is an organic compound belonging to the methoxyphenol class. These compounds are characterized by a phenol ring substituted with a methoxy group and, in this case, a propyl chain. The precise positioning of these functional groups significantly influences the molecule's chemical and physical properties, including its reactivity, polarity, and potential biological activity. This document focuses specifically on the 2-(3-methoxypropyl) isomer, distinguishing it from other more commonly documented isomers such as 2-methoxy-4-propylphenol.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These data are primarily derived from computational predictions and chemical database entries.

PropertyValueSource
IUPAC Name This compoundGuidechem[1]
CAS Number 116087-10-6Guidechem[1]
Molecular Formula C₁₀H₁₄O₂Guidechem[1]
Molecular Weight 166.22 g/mol Guidechem[1]
Canonical SMILES COCCCC1=CC=CC=C1OGuidechem[1]
InChI Key ZIZHFHJRQIYLAK-UHFFFAOYSA-NGuidechem[1]
Hydrogen Bond Donor Count 1Guidechem[1]
Hydrogen Bond Acceptor Count 2ChemScene[2]
Rotatable Bond Count 4Guidechem[1]

Conformational Analysis

The key dihedral angles influencing the overall shape of the molecule would be:

  • C(ar)-C(ar)-C(propyl)-C(propyl): Rotation around the bond connecting the side chain to the aromatic ring.

  • C(ar)-C(propyl)-C(propyl)-C(propyl): Rotation within the propyl chain.

  • C(propyl)-C(propyl)-O-C(methyl): Rotation around the ether linkage.

The stable conformers would arise from a complex interplay of steric hindrance between the side chain and the hydroxyl group on the phenol ring, as well as potential intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen. Computational chemistry methods, such as Density Functional Theory (DFT), would be required to predict the potential energy surface and identify the lowest energy conformers.

A logical workflow for such a computational analysis is presented below.

G Computational Workflow for Conformational Analysis A Initial 2D Structure of This compound B Generate Initial 3D Conformers (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (e.g., DFT with a suitable basis set) B->C D Frequency Calculation to Confirm Minima and Obtain Thermodynamic Data C->D E Identify and Rank Stable Conformers Based on Relative Energies D->E F Analysis of Geometric Parameters (Bond Lengths, Dihedral Angles) E->F

Caption: A typical computational workflow for determining the stable conformers of a flexible molecule.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. However, expected spectral features can be predicted based on its structure.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (in the range of 6.5-7.5 ppm), a singlet for the phenolic hydroxyl proton (which may be broad and its chemical shift concentration-dependent), a singlet for the methoxy protons (around 3.3-3.8 ppm), and multiplets for the three methylene groups of the propyl chain.

  • ¹³C NMR: The spectrum would show ten distinct carbon signals: six for the aromatic ring (four of which would be in the 110-130 ppm region and two deshielded carbons attached to the oxygen atoms), one for the methoxy carbon (around 55-60 ppm), and three for the propyl chain carbons.

4.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

  • C-H stretching bands for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic side chain (around 2850-3000 cm⁻¹).

  • C=C stretching bands for the aromatic ring (in the 1450-1600 cm⁻¹ region).

  • A strong C-O stretching band for the ether linkage (around 1000-1300 cm⁻¹).

4.3. Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166. Fragmentation would likely involve cleavage of the propyl side chain, leading to characteristic fragment ions.

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found. A plausible synthetic route could involve the ortho-alkylation of a protected phenol with a 3-methoxypropyl halide, followed by deprotection. The reactivity of the molecule would be dictated by the phenolic hydroxyl group (acidity, susceptibility to etherification and esterification) and the aromatic ring (susceptibility to electrophilic substitution, with the hydroxyl and methoxypropyl groups directing incoming electrophiles).

Biological Activity and Drug Development Potential

There is no specific information on the biological activity of this compound. However, the broader class of methoxyphenols is known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. For instance, some 2-methoxyphenols have been investigated for their radical-scavenging activity and as potential cyclooxygenase (COX)-2 inhibitors[3]. The phytotoxic activity of 2-methoxyphenol has also been reported[4].

Any potential application of this compound in drug development would require extensive screening and in-vitro/in-vivo studies to determine its bioactivity and toxicological profile. A general logical pathway for such an investigation is outlined below.

G Drug Discovery and Development Pathway A Compound Synthesis and Purification B In-Vitro Screening (Target-based and Phenotypic) A->B C Lead Identification (Potency, Selectivity, ADME) B->C D Lead Optimization (Structure-Activity Relationship) C->D E In-Vivo Efficacy and -Toxicity Studies D->E F Preclinical Development E->F

Caption: A simplified logical flow for the early stages of drug discovery.

Experimental Protocols

Due to the lack of published experimental studies on this compound, detailed protocols for its synthesis, purification, and analysis are not available. Standard organic chemistry laboratory manuals and databases would provide general procedures for reactions such as etherification, alkylation, and chromatographic purification that could be adapted for the synthesis of this compound. Similarly, standard protocols for obtaining NMR, IR, and mass spectra would be applicable.

Conclusion and Future Directions

This compound is a structurally defined but poorly characterized compound. While its basic molecular properties can be inferred, there is a significant gap in the scientific literature regarding its conformational landscape, detailed spectroscopic characterization, established synthetic routes, and biological activity. Future research should focus on:

  • Computational Modeling: To predict the stable conformers and spectroscopic properties.

  • Chemical Synthesis: To develop and optimize a reliable synthetic protocol.

  • Spectroscopic Analysis: To obtain and fully assign the NMR, IR, and mass spectra.

  • Biological Screening: To evaluate its potential bioactivities, drawing inspiration from related methoxyphenol compounds.

This foundational work is essential for unlocking the potential of this compound in materials science, medicinal chemistry, and other areas of chemical research.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(3-Methoxypropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(3-Methoxypropyl)phenol in various matrices. The protocols are intended for use by researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a phenolic compound of interest in various fields, including drug discovery and material science. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control, and understanding its biological and chemical properties. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in liquid samples, including biological fluids and reaction mixtures. A reversed-phase HPLC method provides excellent separation and quantification capabilities.

Experimental Protocol

1. Sample Preparation (Plasma)

  • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC-DAD Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 20% B2-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode-Array Detector (DAD) at 275 nm

3. Calibration and Quantification

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the samples is determined using the linear regression equation of the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for the HPLC-DAD method.[1][2][3]

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (Recovery) 95-105%
Precision (RSD%) < 5%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at trace levels and in complex matrices.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Liquid-Liquid Extraction:

    • To 1 mL of the sample (e.g., urine, wastewater), add 2 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube.

    • Repeat the extraction twice more and combine the organic layers.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Conditions

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined based on the mass spectrum of the derivatized this compound (e.g., molecular ion and characteristic fragment ions). A plausible quantifier ion would be the molecular ion of the silylated derivative, and qualifier ions would be major fragments.

3. Calibration and Quantification

  • Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

  • Prepare a series of calibration standards and subject them to the same derivatization procedure as the samples.

  • Analyze the derivatized standards by GC-MS and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

  • The concentration in the samples is determined from this calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for the GC-MS method.

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Accuracy (Recovery) 90-110%
Precision (RSD%) < 10%

Visualizations

Experimental Workflow for HPLC-DAD Analysis

HPLC_Workflow Sample Sample Collection (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Data_Acquisition Data Acquisition (DAD at 275 nm) HPLC_Injection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound quantification by HPLC-DAD.

Logical Relationship of Method Validation Parameters

Validation_Relationship Method_Development Analytical Method Development Validation Method Validation Method_Development->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity / Selectivity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Reliable_Method Reliable & Validated Method Linearity->Reliable_Method Accuracy->Reliable_Method Precision->Reliable_Method Specificity->Reliable_Method LOD->Reliable_Method LOQ->Reliable_Method Robustness->Reliable_Method

Caption: Interrelation of analytical method validation parameters.

References

Application Notes and Protocols for 2-(3-Methoxypropyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for the specific application of 2-(3-Methoxypropyl)phenol (CAS No. 116087-10-6) as a building block in organic synthesis yielded limited specific experimental protocols and application notes. The information presented herein is largely based on the known reactivity of its isomers and related methoxyphenol compounds, particularly its para-substituted isomer, 4-(3-methoxypropyl)phenol, and the commercially significant 2-methoxy-4-propylphenol (dihydroeugenol). These examples are provided to illustrate the potential synthetic utility of this compound. Researchers should consider these as representative examples and optimize reaction conditions accordingly.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the building block is essential for planning synthetic transformations.

PropertyValueSource
CAS Number 116087-10-6[1]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Canonical SMILES COCCCC1=CC=CC=C1O[1]
InChI InChI=1S/C10H14O2/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3[1]
Appearance Not specified in literature; likely a liquid or low-melting solid.
Boiling Point Not specified in literature. The isomer 4-(3-methoxypropyl)phenol has a boiling point of 106-108 °C at 0.3 mmHg.[2]
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.

Synthetic Applications and Potential Protocols

This compound possesses two primary reactive sites for further functionalization: the phenolic hydroxyl group and the electron-rich aromatic ring.

The phenolic hydroxyl group can readily undergo O-alkylation and O-acylation to generate a variety of ethers and esters, which are common intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Application Note: O-alkylation of the phenolic hydroxyl group can be used to introduce a variety of functional groups, modify solubility, or to protect the phenol during subsequent reactions on the aromatic ring. The Williamson ether synthesis is a common method for this transformation.

Experimental Protocol: General Procedure for O-Alkylation (Illustrative)

This protocol is a general representation of a Williamson ether synthesis and would require optimization for this compound.

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF) is added a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-2.0 eq).

  • The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • The desired alkylating agent (e.g., an alkyl halide or tosylate; 1.1-1.5 eq) is added to the reaction mixture.

  • The reaction is heated to an appropriate temperature (typically 50-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired ether.

Table 1: Representative O-Alkylation Reactions of Phenols

Phenol SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
PhenolFluoroalkyliodonium SaltNa₂CO₃MeCN-20 to RTNot Specified
PhenolDimethyl EtherSolid Acid CatalystBatch280~43

Note: Data in this table is derived from reactions on phenol and is for illustrative purposes.

The hydroxyl and methoxypropyl groups on the aromatic ring influence the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the alkyl chain is a weakly activating, ortho-, para-director. The steric bulk of the 3-methoxypropyl group at the 2-position will likely direct incoming electrophiles to the para-position (position 4) and the other ortho-position (position 6).

Application Note: Electrophilic aromatic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation can be employed to introduce further functionality onto the aromatic ring of this compound. These reactions are foundational for building molecular complexity.

Experimental Protocol: General Procedure for Bromination (Illustrative)

This protocol is a general representation of an electrophilic bromination and would require optimization for this compound.

  • This compound (1.0 eq) is dissolved in a suitable solvent of low polarity (e.g., CHCl₃ or CCl₄) at a low temperature (e.g., 0 °C).

  • A solution of bromine (1.0-1.1 eq) in the same solvent is added dropwise to the reaction mixture with stirring.

  • The reaction is stirred at low temperature and monitored by TLC for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the brominated derivative(s).

Table 2: Common Electrophilic Aromatic Substitution Reactions of Phenols

ReactionReagentsExpected Major Products with this compound
NitrationDilute HNO₃2-(3-Methoxypropyl)-4-nitrophenol and 2-(3-Methoxypropyl)-6-nitrophenol
HalogenationBr₂ in CCl₄4-Bromo-2-(3-methoxypropyl)phenol
Friedel-Crafts AcylationAcyl chloride, AlCl₃5-Acyl-2-(3-methoxypropyl)phenol

Synthesis of Isomers and Related Compounds

While direct applications of this compound are not well-documented, the synthesis of its isomer, 4-(3-methoxypropyl)phenol, has been reported and provides insight into the chemistry of this class of compounds.

Application Note: 4-(3-Methoxypropyl)phenol can serve as a precursor for liquid crystalline compounds through esterification of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of 4-(3-Methoxypropyl)phenol [2]

This is a multi-step synthesis starting from 3-bromopropylbenzene.

  • Preparation of 3-Propyl-1-methoxybenzene: Sodium (20 g) is dissolved in methanol (600 mL). To this solution, 3-bromopropylbenzene (120 g) is added dropwise with heating under reflux. After 6 hours, the reaction mixture is poured into ice water, and the product is extracted with benzene. The solvent is removed, and the residue is distilled to yield 3-propyl-1-methoxybenzene (boiling point 96-98 °C / 15 mmHg).

  • Friedel-Crafts Acylation: To a cooled (ice bath) solution of 3-propyl-1-methoxybenzene (100 g) and AlCl₃ (195 g) in CH₂Cl₂ (1.5 L), acetyl chloride (79 g) is added dropwise. The mixture is stirred for 6 hours under ice-cooling. The reaction is quenched with dilute hydrochloric acid, and the organic layer is separated and concentrated. Distillation of the residue gives p-(3-methoxypropyl)acetophenone (boiling point 94-95 °C / 0.3 mmHg).

  • Baeyer-Villiger Oxidation and Hydrolysis: The acetophenone (67 g) is mixed with 88% formic acid (620 mL) and acetic anhydride (310 mL). Concentrated sulfuric acid (4 mL) and 35% hydrogen peroxide (110 mL) are added. The solution is heated to 40-50 °C for 8 hours. The reaction mixture is poured into water and extracted. The solvent is removed, and the residue is refluxed for 2 hours with methanol (100 mL) and 2N aqueous NaOH (250 mL). After cooling and acidification with hydrochloric acid, the product is extracted with benzene. Removal of the solvent and distillation of the residue yields 4-(3-methoxypropyl)phenol (boiling point 106-108 °C / 0.3 mmHg).

Visualizations

Synthesis_Workflow start This compound o_alkylation O-Alkylation (e.g., Williamson Ether Synthesis) start->o_alkylation o_acylation O-Acylation (e.g., with Acyl Chloride) start->o_acylation eas Electrophilic Aromatic Substitution start->eas ether Aryl Ether Derivatives o_alkylation->ether ester Aryl Ester Derivatives o_acylation->ester functionalized_phenol Ring-Functionalized Phenols eas->functionalized_phenol

Caption: Potential synthetic pathways for this compound.

Electrophilic_Substitution_Regioselectivity start This compound (Activating -OH and -R groups) electrophile Electrophile (E+) start->electrophile para_product 4-Substituted Product (Major) electrophile->para_product Major Pathway ortho_product 6-Substituted Product (Minor, due to steric hindrance) electrophile->ortho_product Minor Pathway

Caption: Predicted regioselectivity of electrophilic substitution.

References

Application Notes and Protocols: 2-(3-Methoxypropyl)phenol as a Putative Antioxidant in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antioxidant efficacy of 2-(3-Methoxypropyl)phenol in food preservation is limited in publicly available scientific literature. The following application notes and protocols are based on data from structurally similar and well-researched phenolic compounds, primarily its isomers 2-methoxy-4-propylphenol (dihydroeugenol), eugenol, and isoeugenol. These compounds share the core guaiacol structure and are expected to exhibit comparable antioxidant and antimicrobial properties. The provided information serves as a comprehensive guide for initiating research and developing methodologies for the evaluation of this compound as a food antioxidant.

Introduction

This compound is a synthetic phenolic compound with potential applications in the food industry as an antioxidant. Phenolic compounds are known to inhibit or delay the oxidation of lipids and other molecules by donating a hydrogen atom or an electron to free radicals, thereby preventing the chain reactions of oxidation that lead to food spoilage.[1][2][3] This document provides an overview of the potential antioxidant activity of this compound, along with detailed protocols for its evaluation in food matrices.

Mechanism of Action

Phenolic antioxidants like this compound primarily act as free radical scavengers. The hydroxyl group on the phenolic ring is crucial for this activity. It can donate a hydrogen atom to a lipid radical (L•) or a lipid peroxyl radical (LOO•), thus terminating the lipid peroxidation chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization and does not readily initiate further oxidation.

Antioxidant Mechanism of Phenolic Compounds Lipid (LH) Lipid (LH) Initiation Initiation Lipid (LH)->Initiation Oxidative Stress Lipid Radical (L•) Lipid Radical (L•) Initiation->Lipid Radical (L•) Oxygen (O2) Oxygen (O2) Lipid Radical (L•)->Oxygen (O2) + O2 Lipid Peroxyl Radical (LOO•) Lipid Peroxyl Radical (LOO•) Oxygen (O2)->Lipid Peroxyl Radical (LOO•) Propagation Propagation Lipid Peroxyl Radical (LOO•)->Propagation + LH Phenolic Antioxidant (ArOH) Phenolic Antioxidant (ArOH) Lipid Peroxyl Radical (LOO•)->Phenolic Antioxidant (ArOH) Radical Scavenging Propagation->Lipid Radical (L•) Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Propagation->Lipid Hydroperoxide (LOOH) Termination Termination Phenolic Antioxidant (ArOH)->Termination Phenoxyl Radical (ArO•) Phenoxyl Radical (ArO•) Phenolic Antioxidant (ArOH)->Phenoxyl Radical (ArO•) Stable Products Stable Products Termination->Stable Products

Figure 1: Simplified signaling pathway of lipid peroxidation and its inhibition by a phenolic antioxidant.

Quantitative Data

The following tables summarize the antioxidant and antimicrobial activities of eugenol and isoeugenol, which can be used as a reference for predicting the potential efficacy of this compound.

Table 1: In Vitro Antioxidant Activity of Eugenol and Isoeugenol

CompoundAssayIC50 / EC50 (µg/mL)Reference
EugenolDPPH Radical Scavenging22.6[1][3]
IsoeugenolDPPH Radical Scavenging17.1[1][3]
EugenolABTS Radical Scavenging146.5[1][3]
IsoeugenolABTS Radical Scavenging87.9[1][3]
Trolox (Standard)DPPH Radical Scavenging13.5[1][3]
Trolox (Standard)ABTS Radical Scavenging84.34[1][3]

Table 2: Antimicrobial Activity of Eugenol and Isoeugenol against Foodborne Pathogens

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
EugenolEscherichia coli312.5312.5[1]
IsoeugenolEscherichia coli312.5312.5[1]
EugenolStaphylococcus aureus625625[1]
IsoeugenolStaphylococcus aureus312.5312.5[1]
EugenolBacillus subtilis625625[1]
IsoeugenolBacillus subtilis312.5312.5[1]
EugenolListeria monocytogenes625625[1]
IsoeugenolListeria monocytogenes312.5312.5[1]
EugenolSalmonella typhimurium625625[1]
IsoeugenolSalmonella typhimurium312.5312.5[1]
EugenolShigella dysenteriae312.5312.5[1]
IsoeugenolShigella dysenteriae312.5312.5[1]

Table 3: Efficacy of Eugenol in Food Models

Food MatrixParameterConcentration of EugenolEffectReference
Beef PattiesTBARS (mg MDA/kg)0.30% Clove Seed ExtractSignificantly reduced MDA levels compared to control[4]
Sunflower OilThiobarbituric Acid (TBA) ValueClove Oil (eugenol-rich)Lowered TBA values, comparable to BHT[5]
Fresh BeefLipid Oxidation (mg MDA/kg)0.32 - 6.40 g/m² in packagingReduced from 3.33 to 1.00-1.22 after 14 days[6]

Experimental Protocols

The following are detailed protocols for assessing the antioxidant and antimicrobial properties of this compound in food preservation.

In Vitro Antioxidant Activity

Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Prepare Stock Solution Prepare Stock Solution of This compound in Ethanol Serial Dilutions Prepare Serial Dilutions Prepare Stock Solution->Serial Dilutions DPPH Assay DPPH Radical Scavenging Assay Serial Dilutions->DPPH Assay ABTS Assay ABTS Radical Cation Decolorization Assay Serial Dilutions->ABTS Assay Measure Absorbance Measure Absorbance with Spectrophotometer DPPH Assay->Measure Absorbance ABTS Assay->Measure Absorbance Calculate Inhibition Calculate Percentage Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Figure 2: General workflow for determining in vitro antioxidant activity.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Spectrophotometer

  • Microplate reader (optional)

  • Positive control (e.g., Ascorbic acid, Trolox, BHT)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle and away from light.

  • Sample preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent. Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction: In a test tube or microplate well, mix a specific volume of the sample dilution (e.g., 100 µL) with a larger volume of the DPPH solution (e.g., 2.9 mL for test tubes or 100 µL for microplates).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer. Use the solvent as a blank.

  • Control: Prepare a control sample containing the solvent instead of the antioxidant solution.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Reaction: Add a small volume of the sample dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Value: Determine the IC50 value from the concentration-inhibition curve.

Application in a Food Matrix: Minced Meat Preservation

Workflow for Meat Preservation Assay Prepare Meat Samples Prepare Minced Meat Samples Incorporate Antioxidant Incorporate this compound (different concentrations) Prepare Meat Samples->Incorporate Antioxidant Prepare Control Prepare Control Samples (no antioxidant and with standard antioxidant) Prepare Meat Samples->Prepare Control Package and Store Package and Store Samples (e.g., 4°C for 12 days) Incorporate Antioxidant->Package and Store Prepare Control->Package and Store Sampling Periodic Sampling (Day 0, 3, 6, 9, 12) Package and Store->Sampling Lipid Oxidation Analysis Lipid Oxidation Analysis (TBARS Assay) Sampling->Lipid Oxidation Analysis Microbial Analysis Microbial Analysis (Total Viable Count) Sampling->Microbial Analysis Sensory Evaluation Sensory Evaluation (Color, Odor) Sampling->Sensory Evaluation Data Analysis Data Analysis and Shelf-Life Determination Lipid Oxidation Analysis->Data Analysis Microbial Analysis->Data Analysis Sensory Evaluation->Data Analysis

Figure 3: Experimental workflow for evaluating antioxidant efficacy in minced meat.

Principle: This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be quantified spectrophotometrically at 532 nm.

Materials:

  • Minced meat samples (treated and control)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Thiobarbituric acid (TBA) reagent (e.g., 0.8% w/v)

  • Homogenizer

  • Centrifuge

  • Water bath

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize a known weight of the meat sample (e.g., 5 g) with a TCA solution (e.g., 20 mL).

  • Filtration/Centrifugation: Filter the homogenate or centrifuge it (e.g., at 3000 rpm for 10 minutes) to obtain a clear supernatant.

  • Reaction: Mix a specific volume of the supernatant (e.g., 2 mL) with an equal volume of the TBA reagent in a test tube.

  • Heating: Heat the mixture in a boiling water bath for a defined time (e.g., 30 minutes) to develop the color.

  • Cooling: Cool the tubes in an ice bath.

  • Measurement: Measure the absorbance of the solution at 532 nm.

  • Calculation: Calculate the TBARS value using a standard curve of malondialdehyde or by using an extinction coefficient. The results are typically expressed as mg of MDA per kg of meat.

Principle: This involves enumerating the total viable count (TVC) of microorganisms in the meat samples over the storage period to assess the antimicrobial efficacy of the antioxidant.

Materials:

  • Meat samples (treated and control)

  • Sterile peptone water or saline solution

  • Plate Count Agar (PCA)

  • Stomacher or blender

  • Incubator

Procedure:

  • Sample Preparation: Aseptically weigh a portion of the meat sample (e.g., 10 g) and homogenize it with a sterile diluent (e.g., 90 mL of peptone water) in a stomacher or blender.

  • Serial Dilutions: Prepare a series of ten-fold dilutions of the homogenate.

  • Plating: Plate appropriate dilutions onto PCA plates using the spread plate or pour plate method.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C for 24-48 hours).

  • Counting: Count the number of colonies on the plates and calculate the total viable count (TVC) as colony-forming units per gram (CFU/g) of meat.

Concluding Remarks

The provided data and protocols for the structural isomers of this compound strongly suggest its potential as an effective natural antioxidant for food preservation. Its anticipated radical scavenging and antimicrobial properties make it a promising candidate for extending the shelf-life of various food products, particularly those susceptible to lipid oxidation and microbial spoilage. Further research is warranted to establish the specific efficacy and optimal application levels of this compound in different food systems and to ensure its safety for human consumption. The detailed methodologies presented herein provide a solid foundation for such investigations.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(3-Methoxypropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Methoxypropyl)phenol is a phenolic compound of interest in various fields, including pharmaceutical and chemical research. A reliable and robust analytical method is crucial for its quantification in different matrices. This document provides a detailed high-performance liquid chromatography (HPLC) method for the accurate determination of this compound. The method is designed to be precise, and suitable for quality control and research applications. While a specific HPLC method for this compound is not widely published, this application note details a method developed based on the analysis of similar phenolic compounds.[1][2]

Physicochemical Properties of Related Compounds

Understanding the properties of related molecules is key to developing a successful separation method. An isomer, 2-methoxy-4-propylphenol, has a molecular weight of 166.22 g/mol and a molecular formula of C10H14O2.[3][4][5][6][7][8] Phenolic compounds like this are generally suitable for reverse-phase HPLC analysis with UV detection.[2]

HPLC Method Parameters

A summary of the optimized HPLC method parameters for the analysis of this compound is presented in the table below.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 275 nm
Run Time 15 minutes

Experimental Protocols

1. Preparation of Mobile Phases

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (60% A / 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

The sample preparation will depend on the matrix. A generic protocol for a solid sample is provided below.

  • Accurately weigh a representative portion of the sample.

  • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile). Sonication or vortexing may be used to improve extraction efficiency.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the calibration range.

4. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (60% A / 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and sample solution.

  • Run the analysis using the gradient program specified in the method parameters.

  • Record the chromatograms and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table presents example data that could be obtained using this method.

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Standard 17.8550.25.0
Standard 27.86101.510.0
Standard 37.84252.125.0
Standard 47.85505.350.0
Standard 57.861012.8100.0
Sample 17.85153.715.2
Sample 27.84321.931.8

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation Injection Sample/Standard Injection Sample_Prep->Injection Standard_Prep Standard Preparation Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Settings Composition Composition (Water/Acetonitrile) Separation Analyte Separation & Quantification Composition->Separation Modifier Modifier (Phosphoric Acid) Modifier->Separation Stationary_Phase Stationary Phase (C18) Stationary_Phase->Separation Dimensions Dimensions (4.6x150mm, 5µm) Dimensions->Separation Flow_Rate Flow Rate (1.0 mL/min) Flow_Rate->Separation Temperature Temperature (30 °C) Temperature->Separation Detection_Wavelength Detection (275 nm) Detection_Wavelength->Separation

Caption: Logical relationships of HPLC method parameters.

References

gas chromatography-mass spectrometry (GC-MS) analysis of 2-(3-Methoxypropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(3-Methoxypropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). While specific experimental data for this compound is not widely available, this protocol is based on established methods for the analysis of similar phenolic compounds.[1][2][3] It includes procedures for sample preparation, GC-MS instrument parameters, and data analysis. This application note is intended to serve as a comprehensive guide for researchers and professionals in drug development and related fields who require a robust method for the quantification of this compound in various matrices.

Introduction

Phenolic compounds are a broad class of molecules that are of significant interest in the pharmaceutical and life sciences due to their diverse biological activities.[4][5] this compound, a member of the methoxyphenol family, possesses structural motifs that suggest potential antioxidant and other biological activities, making it a compound of interest in drug discovery and development.[5][6] Accurate and sensitive quantification of such compounds is crucial for pharmacokinetic studies, metabolism research, and quality control of potential drug candidates. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of volatile and semi-volatile phenolic compounds.[1][7] This protocol outlines a general approach to the GC-MS analysis of this compound, which can be adapted to specific research needs.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. A general liquid-liquid extraction (LLE) protocol for aqueous samples is provided below. For other matrices, alternative methods such as solid-phase extraction (SPE) or stir bar sorptive extraction (SBSE) may be more appropriate.

Protocol: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the aqueous sample in a glass test tube, add a suitable internal standard (e.g., 2-methoxy-4-methylphenol at a final concentration of 1 µg/mL).

  • Acidify the sample to a pH of approximately 2 by adding 1 M HCl. This step ensures that the phenolic hydroxyl group is protonated, increasing its extractability into an organic solvent.

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-6) two more times, pooling the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.

  • Transfer the concentrated extract to a GC vial for analysis.

Derivatization (Optional)

For some phenolic compounds, derivatization can improve chromatographic peak shape and sensitivity.[8][9] Silylation is a common derivatization technique.

Protocol: Silylation

  • To the dried sample extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of phenolic compounds. These may require optimization for your specific instrument and application.[3]

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temp. 280 °C
Scan Range m/z 40-450

Data Presentation

Expected Mass Spectrum

A definitive mass spectrum for this compound is not available in public databases. However, based on its structure, the following fragmentation pattern under Electron Ionization (EI) can be anticipated:

  • Molecular Ion (M+) : The molecular ion peak at m/z 166 is expected, corresponding to the molecular weight of the compound (C10H14O2).[10]

  • Key Fragment Ions :

    • Loss of a methyl group (-CH3) from the methoxy moiety would result in a fragment at m/z 151.

    • Cleavage of the propyl chain could lead to various fragments. A prominent fragment might be observed at m/z 137 due to benzylic cleavage and loss of an ethyl radical (-C2H5).

    • A fragment at m/z 124 could arise from the loss of the entire propyl group (-C3H7).

    • Other characteristic fragments of the phenol ring structure would also be present.

Quantitative Data

The following table presents hypothetical but realistic performance data for a validated GC-MS method for this compound. This data should be experimentally verified.

Parameter Result
Retention Time (RT) To be determined experimentally
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualization

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Spiking Extraction Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Concentration Derivatization Derivatization (Optional, e.g., Silylation) Concentration->Derivatization GC_Injection GC Injection Concentration->GC_Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation (HP-5MS column) GC_Injection->GC_Separation Analysis MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound. By leveraging established methodologies for phenolic compounds, this guide offers a solid starting point for developing a validated analytical method. The provided protocols for sample preparation and instrument parameters, along with the expected data characteristics, will be valuable for researchers in drug development and other scientific fields requiring the sensitive and specific quantification of this and similar compounds. Method optimization and validation are crucial steps to ensure data quality and reliability for specific applications.

References

Application Notes and Protocols for the Use of 2-(3-Methoxypropyl)phenol in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxypropyl)phenol, a guaiacol derivative, presents a unique molecular architecture for the development of novel polymers. Its phenolic hydroxyl group and the methoxypropyl side chain offer potential sites for polymerization and modification, leading to materials with tailored properties. While direct literature on the polymerization of this compound is not extensively available, its structural similarity to other phenolic compounds, such as guaiacol and other lignin-derived monomers, suggests its utility in the synthesis of new polymeric materials, particularly phenolic resins and polybenzoxazines.

This document provides detailed protocols and application notes for the proposed synthesis of novel polymers from this compound, based on established chemistries of analogous phenolic compounds. The methodologies outlined herein are designed to serve as a foundational guide for researchers exploring the potential of this monomer in materials science and drug development applications.

Proposed Polymerization Pathway: Synthesis of a Novel Phenolic Resin

The most direct route to polymerizing this compound is through a condensation reaction with an aldehyde, such as formaldehyde, to form a phenolic resin. This process is analogous to the synthesis of Bakelite and other phenol-formaldehyde resins. The reaction proceeds via electrophilic substitution on the aromatic ring, leading to the formation of methylene bridges between the phenolic units.

Data Presentation

As the synthesis of a polymer from this compound represents a novel development, experimental data is not yet available in the literature. The following table provides expected properties for a hypothetical this compound-formaldehyde resin, based on typical values for other phenolic resins. This data should be considered illustrative and will need to be confirmed by experimental analysis.

PropertyExpected Value RangeAnalytical Method
Glass Transition Temp. (Tg) 100 - 150 °CDSC (Differential Scanning Calorimetry)
Decomposition Temp. (Td) 300 - 400 °CTGA (Thermogravimetric Analysis)
Molecular Weight (Mw) 1,000 - 5,000 g/mol GPC (Gel Permeation Chromatography)
Solubility Soluble in THF, AcetoneSolvent Solubility Test

Experimental Protocols

Protocol 1: Synthesis of this compound-Formaldehyde Resin (Resol-type)

This protocol describes the base-catalyzed synthesis of a resol-type phenolic resin from this compound.

Materials:

  • This compound

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Toluene

  • Hydrochloric acid (HCl)

  • Round-bottom flask with a reflux condenser, magnetic stirrer, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add this compound (1 mole equivalent).

  • Catalyst Addition: While stirring, add a 50 wt.% solution of sodium hydroxide in deionized water as a catalyst. The molar ratio of NaOH to the phenol should be approximately 0.1:1.

  • Formaldehyde Addition: Slowly add formaldehyde solution (1.5 mole equivalents) to the mixture. The reaction is exothermic, so control the addition rate to maintain the temperature below 60 °C.

  • Reaction: Heat the mixture to 70-80 °C and maintain this temperature for 2-4 hours with continuous stirring. Monitor the reaction progress by measuring the viscosity of the mixture periodically.

  • Neutralization and Washing: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding a dilute solution of hydrochloric acid until the pH reaches 6-7. Wash the resulting resin with hot deionized water three times to remove unreacted monomers and salts. Use a separatory funnel to separate the aqueous and organic (resin) layers.

  • Solvent Removal: Add toluene to dissolve the resin and facilitate the removal of water via azeotropic distillation using a rotary evaporator.

  • Final Product: The final product is a viscous liquid or a solid resin at room temperature. Store the resin in a cool, dark place.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound-Formaldehyde Resin start Start setup Reaction Setup: - this compound - NaOH (catalyst) start->setup add_formaldehyde Add Formaldehyde (exothermic control) setup->add_formaldehyde reaction Heat to 70-80°C (2-4 hours) add_formaldehyde->reaction neutralize Neutralize with HCl reaction->neutralize wash Wash with DI Water neutralize->wash extract Solvent Exchange with Toluene wash->extract evaporate Rotary Evaporation extract->evaporate product Final Resin Product evaporate->product

Caption: Experimental workflow for the synthesis of a novel phenolic resin.

polymerization_pathway monomer This compound OH OCH3 (CH2)3OCH3 intermediate Hydroxymethylated Intermediate monomer->intermediate + Formaldehyde formaldehyde Formaldehyde (CH2O) formaldehyde->intermediate catalyst Base Catalyst (NaOH) catalyst->intermediate catalysis polymer Phenolic Resin (Crosslinked Polymer) intermediate->polymer Condensation water Water (byproduct) polymer->water elimination

Caption: Proposed polymerization pathway for this compound.

Application Notes and Protocols: Methoxypropylphenol Isomers as Fragrance Ingredients in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxypropylphenol isomers are aromatic compounds that contribute to the scent profile of various cosmetic products. Their characteristic odors, which can range from sweet and spicy to medicinal, make them valuable components in fragrance formulations. This document provides an overview of the physicochemical properties, safety data, and analytical protocols for 2-Methoxy-4-propylphenol, a commonly used fragrance ingredient.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-4-propylphenol and 4-(3-Methoxypropyl)phenol is presented in Table 1.

Table 1: Physicochemical Properties of Methoxypropylphenol Isomers

Property2-Methoxy-4-propylphenol4-(3-Methoxypropyl)phenol
CAS Number 2785-87-774027-51-3
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [1][2][3]166.22 g/mol [4]
Appearance Colorless to pale yellow liquidNot available
Odor Profile Sweet, spicy, clove, phenolic[2][5]Not available
Boiling Point 125-126 °C at 14 mmHg[2][3][5]106-108 °C at 0.3 mmHg
Density 1.038 g/mL at 25 °C[2][5]Not available
Refractive Index 1.522 at 20 °C[2][5]Not available
LogP 2.872.3[4]
Natural Occurrence Found in brandy, mushrooms, Bordeaux wines, and liquid smoke[2][5][6]Not available

Application in Cosmetics

2-Methoxy-4-propylphenol is utilized as a fragrance ingredient in a wide array of cosmetic and personal care products. Its warm and spicy aroma lends itself to various fragrance families, including oriental, fougère, and chypre.[7] Potential applications include perfumes, lotions, creams, and soaps.

Safety and Regulatory Information

The safety of 2-Methoxy-4-propylphenol as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM) and is subject to standards set by the International Fragrance Association (IFRA).[8]

Key Safety Endpoints:

  • Dermal Sensitization: Considered a dermal sensitizer.[8]

  • Systemic Toxicity: Potential for systemic toxicity is considered in the risk assessment.[8]

IFRA Standards: The use of 2-Methoxy-4-propylphenol in consumer products is restricted based on the product category to minimize the risk of adverse effects.[8] A summary of the maximum acceptable concentrations in various product categories according to the 49th IFRA Amendment is provided in Table 2.

Table 2: IFRA Maximum Acceptable Concentrations for 2-Methoxy-4-propylphenol [8]

IFRA CategoryProduct TypeMax Concentration (%)
Category 1Lip products0.13
Category 2Deodorant and antiperspirant products0.039
Category 3Hydroalcoholic products applied to freshly shaved skin0.78
Category 4Hydroalcoholic products applied to unshaved skin0.73
Category 5ABody lotions0.19
Category 5BFace creams0.19
Category 6Mouthwash, toothpasteNot specified in search results
Category 7ARinse-off hair products1.5
Category 7BLeave-on hair products1.5
Category 9Rinse-off soaps, shampoos1.4
Category 10AHousehold cleaning products (hand wash)1.4
Category 11Products with minimal skin contact0.062

Experimental Protocols

The following are generalized protocols for the analysis and safety assessment of fragrance ingredients like 2-Methoxy-4-propylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

This protocol outlines the standard method for determining the purity and confirming the identity of 2-Methoxy-4-propylphenol.

Objective: To separate and identify the components of a sample and determine the purity of 2-Methoxy-4-propylphenol.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Methanol (solvent)

  • 2-Methoxy-4-propylphenol standard

  • Sample for analysis

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the 2-Methoxy-4-propylphenol sample in methanol.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas Flow: 1 mL/min (Helium)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to 2-Methoxy-4-propylphenol by comparing the retention time and mass spectrum with a known standard.

    • Determine the purity by calculating the peak area percentage of 2-Methoxy-4-propylphenol relative to the total peak area.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep Dissolve sample in Methanol (1 mg/mL) Inject Inject 1 µL into GC-MS Prep->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Calculate Purity (Peak Area %) Identify->Quantify

GC-MS Analysis Workflow
In Vitro Skin Sensitization Assay (e.g., Direct Peptide Reactivity Assay - DPRA)

This protocol provides a conceptual framework for assessing the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides.

Objective: To predict the skin sensitization potential of 2-Methoxy-4-propylphenol based on its reactivity with model peptides.

Principle: The DPRA is based on the principle that skin sensitizers are electrophilic and can react with nucleophilic residues (cysteine and lysine) in skin proteins. The assay measures the depletion of synthetic peptides containing these residues after incubation with the test chemical.

Materials:

  • 2-Methoxy-4-propylphenol

  • Cysteine-containing peptide (e.g., Ac-RFAACAA-COOH)

  • Lysine-containing peptide (e.g., Ac-RFAAKAA-COOH)

  • Acetonitrile

  • Phosphate buffer

  • HPLC system with UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test chemical and control substances in acetonitrile.

    • Prepare stock solutions of the cysteine and lysine peptides in phosphate buffer.

  • Incubation:

    • Incubate the test chemical with each peptide solution at a defined concentration ratio for 24 hours at 25 °C.

    • Include positive and negative controls.

  • HPLC Analysis:

    • Analyze the samples by HPLC to quantify the remaining peptide concentration.

  • Data Analysis:

    • Calculate the percentage of peptide depletion for both cysteine and lysine peptides.

    • Classify the sensitization potential based on the mean peptide depletion.

Signaling Pathway Diagram (Conceptual):

Skin_Sensitization_Pathway cluster_exposure Dermal Exposure cluster_reaction Haptenation cluster_immune Immune Response Fragrance 2-Methoxy-4-propylphenol (Hapten) SkinProtein Skin Proteins (e.g., with Cys, Lys) Fragrance->SkinProtein Covalent Binding HaptenProtein Hapten-Protein Complex (Antigen) SkinProtein->HaptenProtein Langerhans Langerhans Cell Activation HaptenProtein->Langerhans TCell T-Cell Proliferation Langerhans->TCell Inflammation Inflammation (Allergic Contact Dermatitis) TCell->Inflammation

Conceptual Skin Sensitization Pathway

Summary of 4-(3-Methoxypropyl)phenol

Information on 4-(3-Methoxypropyl)phenol (CAS 74027-51-3) is limited. It is an isomer of 2-Methoxy-4-propylphenol with the same molecular formula and weight.[4] Available data indicates a boiling point of 106-108 °C at 0.3 mmHg.[4] There is no readily available information on its use as a fragrance ingredient in cosmetics, its odor profile, or its safety.

Conclusion

While 2-(3-Methoxypropyl)phenol is not a well-documented fragrance ingredient, its isomer, 2-Methoxy-4-propylphenol, serves as a useful case study. The provided data and protocols for 2-Methoxy-4-propylphenol highlight the importance of thorough physicochemical characterization, safety assessment, and adherence to regulatory guidelines for fragrance ingredients used in cosmetics. Researchers and developers should exercise caution and conduct comprehensive safety and efficacy testing when considering new or lesser-known isomers for cosmetic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxypropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-methoxypropyl)phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the Friedel-Crafts acylation of guaiacol followed by reduction.

Issue 1: Low Yield of the Acylated Product (2-methoxy-6-(3-methoxypropanoyl)phenol)

Question: My Friedel-Crafts acylation of guaiacol with 3-methoxypropionyl chloride is resulting in a low yield. What are the potential causes and how can I improve it?

Possible Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Inadequate Catalyst Activity Use freshly opened or sublimed aluminum chloride (AlCl₃). Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.Increased reaction rate and higher conversion to the desired product.
Suboptimal Reaction Temperature The reaction is typically performed at low temperatures (0-5°C) to minimize side reactions. Gradually warm the reaction to room temperature and monitor progress by TLC.Improved selectivity for the desired product and reduced formation of byproducts.
Incorrect Stoichiometry A slight excess of the acylating agent and catalyst may be necessary. Experiment with ratios of guaiacol:3-methoxypropionyl chloride:AlCl₃ from 1:1.1:1.2 to 1:1.2:1.5.Drives the reaction to completion and maximizes the yield of the acylated product.
Poor Solvent Choice Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common solvents. Ensure the solvent is anhydrous.Provides good solubility for reactants and is inert under reaction conditions.
Competing O-Acylation The phenolic hydroxyl group can be acylated. This is generally less of an issue with Friedel-Crafts acylation under standard conditions. If O-acylation is significant, consider protecting the hydroxyl group as a methyl or benzyl ether before acylation, followed by deprotection.Minimizes the formation of the O-acylated byproduct, directing the reaction towards C-acylation.

Issue 2: Formation of Multiple Isomers (ortho- and para-Acylation)

Question: I am observing the formation of both the desired ortho-acylated product and the para-acylated isomer. How can I improve the ortho-selectivity?

Possible Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Thermodynamic Control Friedel-Crafts acylations can yield a mixture of isomers. The ortho-isomer is often the kinetic product, while the para-isomer can be the thermodynamic product.Running the reaction at lower temperatures can favor the formation of the kinetic ortho-product.
Steric Hindrance The methoxy group in guaiacol directs ortho and para. The choice of Lewis acid can influence the regioselectivity.While AlCl₃ is common, experimenting with other Lewis acids like TiCl₄ or SnCl₄ might alter the ortho/para ratio.
Reaction Time Longer reaction times can sometimes lead to isomerization to the more stable para-product.Monitor the reaction by TLC and quench it as soon as the starting material is consumed to minimize isomerization.

Issue 3: Incomplete Reduction of the Ketone

Question: The reduction of the acylated intermediate to this compound is not going to completion. How can I improve the yield of the final product?

Possible Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Ineffective Reducing Agent (Clemmensen Reduction) The amalgamated zinc may not be active enough. Ensure the zinc is freshly amalgamated.A highly active reducing agent will lead to a more complete reduction of the ketone.
Ineffective Reducing Agent (Wolff-Kishner Reduction) The reaction requires high temperatures and strongly basic conditions. Ensure the temperature is maintained and that a high-boiling solvent like diethylene glycol is used.Complete reduction of the carbonyl group to a methylene group.
Side Reactions The phenolic hydroxyl group can interfere with the reduction.Protecting the hydroxyl group before reduction and deprotecting it afterward can prevent side reactions and improve the yield.

Issue 4: Difficulty in Purifying the Final Product

Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?

Possible Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Presence of Phenolic Impurities The crude product may contain unreacted guaiacol or other phenolic byproducts.An initial purification can be achieved by extraction with an aqueous base (e.g., NaOH) to form the sodium phenoxide, which can then be washed with an organic solvent to remove non-acidic impurities. Acidification of the aqueous layer will regenerate the phenol.[1]
Similar Boiling Points of Isomers The ortho and para isomers may have close boiling points, making distillation difficult.Fractional distillation under reduced pressure can be effective.[2] If distillation is insufficient, column chromatography on silica gel is a reliable method for separating isomers.
Complex Mixture of Byproducts A variety of byproducts may have formed during the synthesis.A combination of acid-base extraction, followed by column chromatography, is often the most effective approach for obtaining a pure product.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound via the Friedel-Crafts acylation route?

Q2: Are there alternative synthetic routes to this compound?

Yes, other potential routes include:

  • Ortho-alkylation of guaiacol: This involves the direct introduction of the 3-methoxypropyl group onto the guaiacol ring. However, controlling regioselectivity (ortho vs. para) and preventing polyalkylation can be challenging.[3]

  • Grignard reaction: This could involve the reaction of a Grignard reagent derived from a protected 2-haloguaiacol with 3-methoxypropanal.[4]

  • Wittig reaction: The reaction of 2-methoxybenzaldehyde with a suitable phosphorus ylide, followed by hydrogenation of the resulting double bond, is another possibility.

Q3: What are the main safety precautions to consider during this synthesis?

  • Aluminum chloride (AlCl₃): It is a corrosive and water-reactive Lewis acid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Methoxypropionyl chloride: This is a corrosive and lachrymatory acyl halide. Handle it with care in a fume hood.

  • Solvents: Dichloromethane and other chlorinated solvents are hazardous. Use them in a well-ventilated area or a fume hood.

  • Reduction methods: The Clemmensen reduction uses mercury, which is highly toxic. The Wolff-Kishner reduction involves high temperatures and strong bases, which can be hazardous. Follow all safety protocols for these reactions carefully.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Guaiacol

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants: The flask is cooled to 0°C in an ice bath. A solution of guaiacol (1.0 eq) and 3-methoxypropionyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methoxy-6-(3-methoxypropanoyl)phenol. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Clemmensen Reduction of 2-methoxy-6-(3-methoxypropanoyl)phenol

  • Preparation of Amalgamated Zinc: Zinc moss (10 eq) is treated with a 5% aqueous solution of mercuric chloride for 5 minutes. The solution is decanted, and the zinc is washed with water.

  • Reaction: The amalgamated zinc, concentrated hydrochloric acid, water, and toluene are added to a round-bottom flask. The crude acylated product (1.0 eq) is added, and the mixture is heated to reflux with vigorous stirring for 8-12 hours.

  • Workup: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow Guaiacol Guaiacol Acylation Friedel-Crafts Acylation Guaiacol->Acylation AcylChloride 3-Methoxypropionyl Chloride AcylChloride->Acylation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylation Intermediate 2-methoxy-6-(3-methoxypropanoyl)phenol Acylation->Intermediate Reduction Reduction (e.g., Clemmensen) Intermediate->Reduction Product This compound Reduction->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield LowYield Low Yield in Acylation Step? CheckCatalyst Is AlCl₃ fresh and anhydrous? LowYield->CheckCatalyst CheckTemp Is reaction temperature controlled (0-5°C)? CheckCatalyst->CheckTemp Yes SolutionCatalyst Use fresh/sublimed AlCl₃. Ensure dry conditions. CheckCatalyst->SolutionCatalyst No CheckStoich Is stoichiometry optimized? CheckTemp->CheckStoich Yes SolutionTemp Maintain low temperature during addition. CheckTemp->SolutionTemp No SolutionStoich Use slight excess of acylating agent and catalyst. CheckStoich->SolutionStoich No

Caption: Troubleshooting decision tree for low yield in the acylation step.

References

Technical Support Center: Purification of 2-(3-Methoxypropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(3-Methoxypropyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary techniques for purifying this compound are fractional vacuum distillation, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the known physical properties of this compound relevant to its purification?

A2: Key physical properties for purification include its boiling point, melting point, and solubility. One reported boiling point for p-(3-methoxypropyl)phenol is 106°-108° C at a reduced pressure of 0.3 mm Hg[1]. Being a phenol, it is acidic and will exhibit enhanced solubility in basic aqueous solutions. Its solubility in organic solvents will vary based on polarity.

Q3: What are potential impurities I should be aware of during the synthesis and purification of this compound?

A3: Potential impurities largely depend on the synthetic route. If a Grignard reaction is used, biphenyls can be a significant byproduct[2]. If a Williamson ether synthesis is employed to introduce the methoxy group, unreacted starting materials and products from elimination side-reactions can be present[3][4]. Other common impurities in phenol preparations can include related isomers, and products of oxidation or side reactions from starting materials.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities if they have distinct signals.

Purification Techniques: Troubleshooting and Protocols

Below are detailed troubleshooting guides and experimental protocols for the primary purification methods for this compound.

Fractional Vacuum Distillation

Fractional vacuum distillation is a suitable method for purifying this compound on a larger scale, especially for removing impurities with significantly different boiling points.

Troubleshooting Guide: Fractional Vacuum Distillation
Issue Possible Cause Solution
Bumping or uneven boiling - Insufficient agitation.- Superheating of the liquid.- Ensure smooth and consistent stirring with a magnetic stir bar.- Add boiling chips to the distillation flask.
Product solidifying in the condenser - Condenser water is too cold.- The compound has a high melting point.- Use warmer water in the condenser or turn off the water flow periodically to allow the product to melt and flow through.- A heated condenser jacket may be necessary.
Poor vacuum - Leaks in the system.- Inefficient vacuum pump.- Check all joints and connections for a proper seal. Use vacuum grease on ground glass joints.- Ensure the vacuum pump is in good working order and the oil is clean.
Poor separation of components - Distillation rate is too fast.- Inefficient fractionating column.- Reduce the heating rate to allow for proper equilibration on the theoretical plates of the column.[5]- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[5]
Product decomposition - Distillation temperature is too high.- Use a higher vacuum to lower the boiling point of the compound.[6]
Quantitative Data: Fractional Vacuum Distillation
ParameterExpected ValueNotes
Purity Achieved 95-99%Dependent on the nature of impurities and column efficiency.
Typical Yield 70-90%Losses can occur in the column hold-up and at the beginning and end of the distillation.
Operating Pressure 0.1 - 1.0 mmHgLower pressure reduces the required temperature, minimizing thermal decomposition.
Boiling Point ~106-108 °CAt 0.3 mmHg.[1]
Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • System Evacuation: Seal the system and slowly apply vacuum.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: As the vapor rises through the column, monitor the temperature at the still head. Collect any low-boiling impurities as the first fraction. When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • System Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Visualization: Fractional Vacuum Distillation Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Analysis start Start setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Crude Product and Stir Bar setup->charge evacuate Evacuate the System charge->evacuate heat Heat and Stir evacuate->heat collect_f1 Collect Low-Boiling Impurity Fraction heat->collect_f1 collect_p Collect Product Fraction at Stable Temperature collect_f1->collect_p stop Stop Heating collect_p->stop cool Cool Apparatus stop->cool vent Vent to Atmosphere cool->vent analyze Analyze Purity (GC/HPLC) vent->analyze end End analyze->end

Fractional Vacuum Distillation Workflow

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is ideal for high-purity isolation of this compound, especially for removing structurally similar impurities.

Troubleshooting Guide: Preparative HPLC
Issue Possible Cause Solution
Peak fronting or tailing - Column overload.- Inappropriate mobile phase pH.- Silanol interactions.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the phenol is in a neutral state.- Use a column with end-capping or add a competing base to the mobile phase.[7]
Split peaks - Column bed collapse or void.- Sample solvent incompatible with mobile phase.- Replace the column.- Dissolve the sample in the mobile phase.[8]
High backpressure - Blockage in the system (e.g., guard column, column frit).- Buffer precipitation.- Replace the guard column or filter.- Back-flush the column.- Ensure the buffer is soluble in the mobile phase composition.
Poor resolution - Inappropriate mobile phase or stationary phase.- Optimize the mobile phase composition (solvent ratio, additives).- Select a column with a different stationary phase chemistry.
Low recovery - Sample precipitation on the column.- Incorrect fraction collection timing.- Ensure the sample is fully dissolved in the injection solvent.- Adjust the fraction collector delay volume.[9]
Quantitative Data: Preparative HPLC
ParameterExpected ValueNotes
Purity Achieved >99%Can achieve very high purity depending on the separation.
Typical Yield 60-85%Highly dependent on the degree of separation from impurities and the number of fractions collected.
Loading Capacity 10-100 mg per injectionVaries with column size and particle size.
Typical Mobile Phase Acetonitrile/Water or Methanol/Water with optional acid modifierA gradient elution is often used to improve separation.
Experimental Protocol: Preparative HPLC
  • Method Development: Develop an analytical scale HPLC method to determine the optimal mobile phase and stationary phase for separation. A C18 column is a common starting point for phenolic compounds.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, preferably the mobile phase, and filter through a 0.45 µm syringe filter.

  • System Setup: Equilibrate the preparative HPLC system with the chosen mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the column and monitor the separation using a UV detector. Collect fractions corresponding to the peak of this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Analysis: Analyze the purity of the collected product using analytical HPLC or GC.

Visualization: Preparative HPLC Workflow

G cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification start Start dev Develop Analytical Method start->dev prep_sample Dissolve and Filter Crude Sample dev->prep_sample equilibrate Equilibrate Prep HPLC System prep_sample->equilibrate inject Inject Sample equilibrate->inject collect Collect Fractions inject->collect combine Combine Pure Fractions collect->combine evaporate Remove Solvent combine->evaporate analyze Analyze Purity evaporate->analyze end End analyze->end

Preparative HPLC Purification Workflow

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The success of this technique depends on the choice of a suitable solvent system.

Troubleshooting Guide: Recrystallization
Issue Possible Cause Solution
No crystals form - Too much solvent was used.- The solution is supersaturated but has not nucleated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.[10]
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly.- Use a lower-boiling solvent.- Re-heat the solution, add more of the "good" solvent in a mixed solvent system, and allow it to cool more slowly.[11]
Low recovery - Too much solvent was used.- Crystals were filtered before crystallization was complete.- The rinsing solvent was not cold.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize crystal formation.- Rinse the crystals with a minimal amount of ice-cold solvent.[12]
Impure crystals - The solution cooled too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Quantitative Data: Recrystallization
ParameterExpected ValueNotes
Purity Achieved 98-99.5%Can be very effective if a suitable solvent is found.
Typical Yield 50-85%Yield is dependent on the solubility curve of the compound in the chosen solvent.
Suitable Solvents Toluene, hexane, or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane)The ideal solvent should dissolve the compound well when hot but poorly when cold.[13]
Experimental Protocol: Recrystallization
  • Solvent Selection: In a test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Visualization: Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start select_solvent Select Suitable Solvent System start->select_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve cool_rt Cool to Room Temperature Slowly dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry analyze Analyze Purity dry->analyze end End analyze->end

Recrystallization Purification Workflow

References

stability issues and degradation pathways of 2-(3-Methoxypropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Methoxypropyl)phenol. The information provided is intended to assist with challenges related to the stability and degradation of this compound during experimental procedures.

Disclaimer

Information on the specific degradation pathways of this compound is limited. The degradation pathways and products described in this document are predicted based on the known reactivity of analogous phenolic ethers and general principles of organic chemistry. Experimental verification is required to confirm these predictions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many phenolic compounds, this compound is susceptible to degradation under several conditions, including:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored quinone-type structures.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.

  • Thermal Stress: High temperatures can accelerate degradation processes. In the absence of oxygen, thermal decomposition may lead to products like phenol and hydroxyphenols.[1][2][3]

  • Extreme pH: Strong acidic or basic conditions can catalyze the cleavage of the ether linkage.

Q2: I am observing a color change in my sample of this compound over time. What could be the cause?

A2: A color change, often to a yellow or brown hue, is a common indicator of degradation in phenolic compounds. This is typically due to the formation of oxidized species, such as quinones, which are often colored. This process can be accelerated by exposure to air (oxygen) and light.

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation of similar phenolic ethers, potential degradation products could include:

  • Oxidative Degradation: Formation of a quinone-like structure from the phenol ring.

  • Ether Cleavage: Under strong acidic conditions, the ether bond may be cleaved to yield 2-propylphenol and methanol.[4][5][6]

  • Side-Chain Oxidation: The propyl chain could undergo oxidation to form various products.

Q4: How can I minimize the degradation of this compound during storage and handling?

A4: To enhance stability, consider the following precautions:

  • Storage: Store in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.

  • Handling: Minimize the time the compound is exposed to ambient light and air during experimental setup.

  • Solvent Choice: Use deoxygenated solvents where possible.

  • Antioxidants: For formulated products, the inclusion of antioxidants may be considered to inhibit oxidative degradation.

Troubleshooting Guides

This section provides guidance for common issues encountered during the analysis of this compound, particularly in the context of stability and forced degradation studies.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause 1: Secondary Interactions with Column Stationary Phase.

    • Solution: The free phenolic hydroxyl group can interact with residual silanols on silica-based C18 columns, leading to peak tailing. Try using a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a small amount of a competitive base (e.g., triethylamine) or acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can help to improve peak shape.

  • Possible Cause 2: Metal Chelation.

    • Solution: Phenolic compounds can chelate with metal ions present in the HPLC system (e.g., stainless steel frits, columns). Adding a small amount of a chelating agent like EDTA to the mobile phase can mitigate this issue.

  • Possible Cause 3: Column Overload.

    • Solution: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting the sample.

Issue 2: Irreproducible Results in Stability Studies
  • Possible Cause 1: Inconsistent Environmental Conditions.

    • Solution: Ensure that all samples, including controls, are subjected to identical and tightly controlled conditions (temperature, humidity, light exposure). Use calibrated stability chambers.

  • Possible Cause 2: Sample Preparation Variability.

    • Solution: Standardize all sample preparation steps, including solvent degassing, sonication time, and filtration.

  • Possible Cause 3: Degradation During Analytical Run.

    • Solution: If the autosampler is not temperature-controlled, the sample may degrade while waiting for injection. Use a cooled autosampler if possible.

Issue 3: Mass Imbalance in Forced Degradation Studies
  • Possible Cause 1: Formation of Non-UV Active or Volatile Degradants.

    • Solution: The primary analytical method (e.g., UV-HPLC) may not detect all degradation products. Use a mass spectrometer (LC-MS) in parallel to identify any non-UV active compounds. For volatile products, headspace GC-MS analysis may be necessary.

  • Possible Cause 2: Degradants Adsorbing to Container Surfaces.

    • Solution: Use silanized glass vials to minimize adsorption of polar degradation products.

  • Possible Cause 3: Incomplete Elution from HPLC Column.

    • Solution: Some degradation products may be more polar or non-polar than the parent compound and may not elute under the current chromatographic conditions. A gradient elution method that covers a wider polarity range is recommended for stability-indicating methods.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific goals of the study.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Stability chamber with controlled temperature, humidity, and light (photostability chamber)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program (Example):

Time (min)% A% B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 275 nm (or as determined by UV spectrum of the parent compound) Injection Volume: 10 µL

Visualizations

Predicted Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid-Catalyzed Hydrolysis A This compound B Phenoxy Radical A->B [O] C Quinone-type Product B->C D This compound E Protonated Ether D->E H+ F 2-Propylphenol + Methanol E->F H2O

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Forced Degradation

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/MS Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Identify Identify Degradants HPLC->Identify Quantify Quantify Parent & Degradants Identify->Quantify Start This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: General workflow for a forced degradation study.

References

identifying and minimizing byproducts in 2-(3-Methoxypropyl)phenol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(3-Methoxypropyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify and minimize byproducts, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenges in synthesizing this compound revolve around controlling the selectivity of the alkylation reaction. Key issues include:

  • Regioselectivity: Preferential formation of the thermodynamically more stable para-isomer, 4-(3-Methoxypropyl)phenol, over the desired ortho-isomer.

  • Chemoselectivity (C- vs. O-alkylation): The phenoxide intermediate is an ambident nucleophile, leading to a competition between C-alkylation (on the aromatic ring) and O-alkylation (on the phenolic oxygen), which forms the byproduct 1-phenoxy-3-methoxypropane.[1][2]

  • Polyalkylation: The initial alkylation activates the phenol ring, making it susceptible to further alkylation, resulting in di- and tri-substituted byproducts.[3]

  • Rearrangement: The alkylating agent can undergo rearrangement, although this is less common with a primary halide like 1-chloro-3-methoxypropane.

Q2: What are the common byproducts I should expect in my this compound synthesis?

Based on the typical reaction pathways for phenol alkylation, the following byproducts are commonly observed:

  • 4-(3-Methoxypropyl)phenol: The para-substituted isomer is often the major byproduct due to less steric hindrance compared to the ortho position.

  • 1-Phenoxy-3-methoxypropane: This results from O-alkylation of the phenol.[1][4]

  • 2,4-bis(3-Methoxypropyl)phenol and 2,6-bis(3-Methoxypropyl)phenol: These are di-alkylated byproducts.

  • Unreacted Phenol: Incomplete reaction will leave starting material in the product mixture.

Q3: How can I identify the desired product and the various byproducts in my reaction mixture?

A combination of analytical techniques is recommended for accurate identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the components of the reaction mixture and providing their mass spectra. The desired product and its isomers will have the same molecular weight (166.22 g/mol ), but different fragmentation patterns and retention times. The O-alkylated product will also have the same molecular weight. Di-alkylated products will have a correspondingly higher molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the spectrum is particularly useful for distinguishing between ortho and para isomers. The ortho-isomer will show a more complex splitting pattern compared to the more symmetric para-isomer. The chemical shifts of the propyl chain protons will also differ slightly between the isomers.

    • ¹³C NMR: The number of signals in the aromatic region can help differentiate the isomers. The para-isomer will have fewer signals due to symmetry.

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and get a preliminary idea of the number of components in the mixture. The different polarity of the isomers and byproducts will lead to different Rf values.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield of the Desired this compound and High Yield of the para-Isomer.

Possible Causes:

  • Reaction Conditions Favoring Thermodynamic Product: High temperatures often favor the formation of the more stable para-isomer.

  • Inappropriate Catalyst: Many standard Friedel-Crafts catalysts (e.g., AlCl₃) can lead to a mixture of isomers.[3]

Solutions:

ParameterRecommendationRationale
Catalyst Use a catalyst known to promote ortho-selectivity, such as aluminum thiophenoxide or certain solid acid catalysts like zeolites or modified clays.[6][7][8]These catalysts can coordinate with the phenolic oxygen, sterically hindering the para position and directing the alkylating agent to the ortho position.
Temperature Conduct the reaction at a lower temperature.Lower temperatures favor the kinetically controlled ortho-product over the thermodynamically favored para-product.
Solvent Use a non-polar solvent.Non-polar solvents are generally preferred for Friedel-Crafts alkylations.
Problem 2: Significant Formation of 1-Phenoxy-3-methoxypropane (O-alkylation Product).

Possible Causes:

  • Reaction Conditions Favoring O-alkylation: The choice of base and solvent can significantly influence the O- to C-alkylation ratio.

Solutions:

ParameterRecommendationRationale
Solvent Use a non-polar, aprotic solvent.Polar aprotic solvents can solvate the cation of the phenoxide salt, leaving the oxygen atom more exposed and reactive for O-alkylation.
Counter-ion Use a larger counter-ion for the phenoxide (e.g., potassium instead of sodium).A larger, less coordinating cation can favor C-alkylation.
Catalyst Concentration Higher concentrations of some Lewis acid catalysts can favor C-alkylation.[1][2]The catalyst can coordinate with the phenolic oxygen, making it less available for O-alkylation.
Problem 3: Presence of Di- and Tri-alkylated Byproducts.

Possible Causes:

  • Stoichiometry: An excess of the alkylating agent relative to phenol.

  • Reaction Time: Prolonged reaction times can lead to further alkylation of the initial product.

Solutions:

ParameterRecommendationRationale
Molar Ratio Use an excess of phenol relative to the alkylating agent (e.g., 1-chloro-3-methoxypropane).This statistically favors the mono-alkylation of phenol.
Reaction Monitoring Monitor the reaction progress closely using TLC or GC.Stop the reaction once the desired product formation has maximized to prevent further alkylation.

Experimental Protocols

Key Experiment: Ortho-Alkylation of Phenol with 1-Chloro-3-methoxypropane

This protocol is a representative procedure for the synthesis of this compound, focusing on achieving good ortho-selectivity.

Materials:

  • Phenol

  • 1-Chloro-3-methoxypropane

  • Aluminum thiophenoxide (catalyst)

  • Toluene (solvent)

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • To a dry, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add phenol (e.g., 1.2 equivalents) and dry toluene.

  • Add the ortho-directing catalyst, aluminum thiophenoxide (e.g., 0.1 equivalents).

  • Heat the mixture to a specific temperature (e.g., 90-110°C) under a nitrogen atmosphere.[8]

  • Slowly add 1-chloro-3-methoxypropane (1 equivalent) to the reaction mixture.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or column chromatography to separate the ortho- and para-isomers and other byproducts.[9]

Table 1: Typical Product Distribution under Different Conditions (Illustrative Data)

CatalystTemperature (°C)SolventThis compound (%)4-(3-Methoxypropyl)phenol (%)1-Phenoxy-3-methoxypropane (%)Polyalkylated Products (%)
AlCl₃120Toluene3055105
Aluminum Thiophenoxide100Toluene751555
Zeolite H-BEA150None603082

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting Start Start: Analyze Reaction Mixture (GC-MS, NMR) HighPara High p-isomer Content Start->HighPara Isomer Ratio Issue HighOAlk High O-Alkylation Start->HighOAlk Chemoselectivity Issue HighPoly High Polyalkylation Start->HighPoly Over-reaction Issue SolutionPara Lower Temperature Use ortho-directing catalyst HighPara->SolutionPara SolutionOAlk Change Solvent Use different base/counter-ion HighOAlk->SolutionOAlk SolutionPoly Use excess Phenol Monitor reaction time HighPoly->SolutionPoly End Optimized Reaction SolutionPara->End SolutionOAlk->End SolutionPoly->End Competing_Reactions Phenol Phenol + Alkylating Agent Intermediate Phenoxide/ Activated Complex Phenol->Intermediate Base/Catalyst C_Alkylation C-Alkylation Intermediate->C_Alkylation Kinetic/Thermodynamic Control O_Alkylation O-Alkylation Intermediate->O_Alkylation Ortho_Product This compound (Desired Product) C_Alkylation->Ortho_Product ortho-attack Para_Product 4-(3-Methoxypropyl)phenol (Byproduct) C_Alkylation->Para_Product para-attack Ether_Byproduct 1-Phenoxy-3-methoxypropane (Byproduct) O_Alkylation->Ether_Byproduct Poly_Alkylation Polyalkylation Ortho_Product->Poly_Alkylation Further Alkylation Para_Product->Poly_Alkylation Further Alkylation

References

Technical Support Center: Optimization of Reaction Conditions for 2-(3-Methoxypropyl)phenol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful derivatization of 2-(3-Methoxypropyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for a substituted phenol like this compound?

A1: The most common derivatization strategies for phenols involve targeting the hydroxyl group. These include:

  • Etherification (Williamson Ether Synthesis): This reaction converts the phenolic hydroxyl group into an ether. It is a versatile method for introducing a wide range of alkyl or aryl groups.[1][2]

  • Acylation: This process introduces an acyl group to the phenolic oxygen, forming an ester. Acylation can be performed using acyl chlorides or anhydrides.[3][4][5] This can be useful for introducing a variety of functional groups or for protection strategies.[6]

  • Silylation: This is a common technique, especially for preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or other silyl group, increasing the volatility and thermal stability of the compound.[5][7][8]

Q2: I am planning to analyze my this compound derivative by GC-MS. Which derivatization method is most suitable?

A2: Silylation is the most widely used derivatization method for GC-MS analysis of phenolic compounds.[5][7][8] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[5] The resulting trimethylsilyl (TMS) ethers are more volatile and less polar than the parent phenol, leading to better chromatographic separation and peak shape.[7]

Q3: What are the main challenges when performing a Williamson ether synthesis with a sterically hindered phenol?

A3: While this compound is not extremely hindered, the ortho-methoxypropyl group can influence reactivity. Potential challenges include:

  • Slower reaction rates: Steric hindrance can slow down the SN2 reaction.[9] To overcome this, you might need to use higher temperatures, longer reaction times, or a more reactive alkyl halide.

  • Elimination side reactions: If you are using a secondary or tertiary alkyl halide, elimination (E2) can compete with the desired substitution (SN2) reaction, leading to the formation of alkenes.[1] It is generally best to use a primary alkyl halide if possible.

Q4: Can acylation occur on the aromatic ring instead of the hydroxyl group?

A4: Yes, under certain conditions, C-acylation (Friedel-Crafts acylation) can compete with O-acylation.[5] O-acylation is kinetically favored and occurs under milder, base-catalyzed conditions.[5] C-acylation is thermodynamically favored and is promoted by the presence of a Lewis acid catalyst like AlCl3.[5][10] To ensure selective O-acylation, avoid Lewis acids and use a base like pyridine or a phase-transfer catalyst.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield in Williamson Ether Synthesis Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH instead of K2CO3) and ensure anhydrous conditions.
Low reactivity of the alkyl halide.Use a more reactive alkyl halide (I > Br > Cl). Consider adding a catalytic amount of sodium iodide to convert an alkyl chloride or bromide to the more reactive iodide in situ.
Steric hindrance.Increase the reaction temperature and/or reaction time. Consider using a polar afortic solvent like DMF or DMSO to accelerate the SN2 reaction.[9]
Formation of alkene byproduct in Williamson Ether Synthesis E2 elimination is competing with SN2 substitution.Use a primary alkyl halide if possible. If a secondary halide must be used, try milder reaction conditions (lower temperature).
Low yield in acylation reaction Incomplete reaction.Ensure an appropriate base (e.g., pyridine, triethylamine) is used in sufficient quantity to neutralize the HCl byproduct. For sterically hindered phenols, a stronger acylating agent or longer reaction times may be needed.
Hydrolysis of the acylating agent.Ensure all reagents and solvents are anhydrous, as acyl chlorides and anhydrides are sensitive to moisture.
Multiple products observed in silylation for GC-MS Incomplete silylation.Increase the amount of silylating reagent, increase the reaction temperature (e.g., 60-80°C), and/or increase the reaction time.[8] The addition of a catalyst like trimethylchlorosilane (TMCS) can also improve the silylation of sterically hindered groups.[7]
Tautomerism of the analyte.For compounds that can exist as tautomers, a two-step derivatization involving methoximation followed by silylation can provide a single, stable derivative.

Experimental Protocols

Etherification via Williamson Ether Synthesis (General Protocol)

This protocol describes a general procedure for the synthesis of an ether derivative of this compound.

Workflow Diagram:

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol This compound deprotonation Deprotonation (Formation of Phenoxide) phenol->deprotonation base Base (e.g., NaH, K2CO3) base->deprotonation solvent1 Anhydrous Solvent (e.g., DMF, Acetone) solvent1->deprotonation substitution Nucleophilic Substitution (SN2) deprotonation->substitution alkyl_halide Alkyl Halide (R-X) alkyl_halide->substitution quench Quench Reaction substitution->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product Final Ether Product purify->product

Caption: Workflow for the Williamson ether synthesis of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq). If using NaH, add it carefully to a solution of the phenol in anhydrous DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux (for acetone) or stir at an elevated temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using acetone, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with water, saturated aqueous NH4Cl solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Acylation to Form an Ester Derivative (General Protocol)

This protocol outlines the synthesis of an ester derivative of this compound.

Workflow Diagram:

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol This compound acylation O-Acylation phenol->acylation base Base (e.g., Pyridine, Et3N) base->acylation solvent1 Anhydrous Solvent (e.g., DCM, THF) solvent1->acylation acylating_agent Acylating Agent (e.g., Acyl Chloride, Anhydride) acylating_agent->acylation quench Quench Reaction acylation->quench extract Extraction & Washing quench->extract purify Purification (e.g., Chromatography) extract->purify product Final Ester Product purify->product

Caption: Workflow for the O-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) or acid anhydride (e.g., acetic anhydride)

  • Anhydrous pyridine or triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.1 - 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Silylation for GC-MS Analysis (General Protocol)

This protocol provides a general method for the silylation of this compound for subsequent GC-MS analysis.

Workflow Diagram:

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis sample This compound in Anhydrous Solvent derivatization Silylation Reaction (Heating) sample->derivatization reagent Silylating Reagent (e.g., BSTFA, MSTFA) reagent->derivatization gcms GC-MS Injection derivatization->gcms result Analysis Result gcms->result

Caption: Workflow for the silylation of this compound for GC-MS analysis.

Materials:

  • Dry sample containing this compound

  • Silylating reagent (e.g., BSTFA + 1% TMCS, or MSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or acetone)[8]

  • Heating block or oven

  • GC vial with insert

Procedure:

  • Place a small, accurately weighed amount of the dry sample (e.g., 100 µg) into a GC vial.

  • Add the anhydrous solvent (e.g., 100 µL of pyridine).

  • Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 60-80 °C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Data Presentation

Table 1: General Reaction Conditions for Williamson Ether Synthesis of Phenols

ParameterConditionNotes
Base K2CO3, Cs2CO3, NaH, NaOHChoice of base depends on the acidity of the phenol and the reactivity of the alkyl halide. NaH is a strong, non-nucleophilic base suitable for less reactive systems.
Solvent Acetone, DMF, DMSO, AcetonitrilePolar aprotic solvents generally accelerate SN2 reactions.[9]
Temperature Room Temperature to RefluxHigher temperatures may be required for less reactive substrates but can also promote side reactions.
Alkyl Halide R-I > R-Br > R-ClIodides are the most reactive, but also the most expensive.
Catalyst Phase Transfer Catalyst (e.g., TBAB)Useful for reactions in biphasic systems (e.g., aqueous NaOH and an organic solvent).[3]

Table 2: General Reaction Conditions for O-Acylation of Phenols

ParameterConditionNotes
Acylating Agent Acyl Chloride, Acid AnhydrideAcyl chlorides are generally more reactive than anhydrides.
Base Pyridine, Triethylamine (Et3N), DMAPThe base acts as a nucleophilic catalyst and/or scavenges the acid byproduct.
Solvent DCM, THF, ChloroformAnhydrous conditions are crucial to prevent hydrolysis of the acylating agent.
Temperature 0 °C to Room TemperatureReactions are often started at 0 °C to control the initial exothermic reaction.

Table 3: General Reaction Conditions for Silylation of Phenols for GC-MS

ParameterConditionNotes
Silylating Reagent BSTFA, MSTFA, TMCS (as catalyst)MSTFA is a powerful silylating agent. TMCS is often added as a catalyst to enhance the reactivity of other silylating reagents.[7]
Solvent Pyridine, Acetonitrile, AcetoneThe choice of solvent can affect the reaction rate.[8] Pyridine can act as both a solvent and an acid scavenger.
Temperature 60 - 100 °CHeating is often required to ensure complete derivatization, especially for hindered phenols.
Reaction Time 15 - 60 minutesReaction time should be optimized to ensure complete conversion without degradation. In some cases, the reaction can be very fast.[8]

Disclaimer: The provided protocols and reaction conditions are intended as a starting point. Optimization may be necessary for your specific substrate and desired derivative. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. A tailing factor (Tf) greater than 1.2 is generally indicative of significant peak tailing.[1]

Q2: Why is peak tailing a problem for the analysis of phenolic compounds?

A2: Peak tailing can significantly compromise the quality and reliability of HPLC data for phenolic compounds. It can lead to:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1]

  • Inaccurate Quantification: The asymmetrical shape can lead to errors in peak integration and, consequently, inaccurate concentration measurements.[1]

  • Lower Sensitivity: Tailing reduces the peak height, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).[2]

Q3: What are the primary causes of peak tailing when analyzing phenolic compounds?

A3: The primary causes of peak tailing for phenolic compounds are often related to secondary interactions between the analytes and the stationary phase. Phenolic compounds, being polar, are particularly susceptible to these interactions.[3] Key causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the polar functional groups of phenolic compounds and residual silanol groups on the surface of silica-based columns.[2][3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause the ionization of phenolic acids, leading to secondary interactions and tailing.[1][5][6]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][3]

  • Metal Chelation: Some phenolic compounds can interact with trace metals in the HPLC system, such as in stainless steel frits and tubing, causing peak distortion.[3][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in the HPLC analysis of phenolic compounds.

Step 1: Initial Assessment and Diagnosis

The first step is to characterize the peak tailing and determine if it affects all peaks or only specific ones.

ObservationPotential CauseNext Steps
All peaks are tailingColumn degradation, void in the column, extra-column volume.[8]Proceed to Section A: Column and System Issues
Only phenolic compound peaks are tailingSecondary chemical interactions, inappropriate mobile phase pH.[8]Proceed to Section B: Method-Related Issues
Peak tailing is accompanied by high backpressureColumn frit blockage, column contamination.[8]Proceed to Section A: Column and System Issues

A troubleshooting workflow is visualized in the diagram below.

Troubleshooting_Workflow cluster_0 Start cluster_1 Diagnosis cluster_2 Troubleshooting Paths cluster_3 Solutions start Peak Tailing Observed diagnosis All Peaks Tailing? start->diagnosis column_system Address Column/System Issues diagnosis->column_system Yes method_related Address Method-Related Issues diagnosis->method_related No solution1 Flush/Replace Column Check Connections column_system->solution1 solution2 Optimize Mobile Phase pH Use End-capped Column Add Mobile Phase Modifiers method_related->solution2

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Section A: Column and System Issues

If all peaks in your chromatogram are tailing, the issue is likely related to the column or the HPLC system itself.

A1: Column Contamination or Degradation

  • Problem: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may have degraded.[3]

  • Solution:

    • Flush the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[1]

    • Reverse flush the column: If the column manufacturer allows, reverse the column and flush it to remove contaminants from the inlet frit.

    • Replace the column: If flushing does not resolve the issue, the column may be permanently damaged and should be replaced.[1]

A2: Column Void

  • Problem: A void or channel can form in the column packing, leading to uneven flow and peak distortion.[1] This can be caused by pressure shocks or operating at a pH outside the column's stable range.

  • Solution:

    • Unfortunately, a column with a significant void usually needs to be replaced. To prevent this, always ramp up the flow rate gradually and operate within the manufacturer's recommended pH and pressure limits.[9]

A3: Extra-Column Effects

  • Problem: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and contribute to peak tailing.[1][3]

  • Solution:

    • Minimize the length and internal diameter of all connecting tubing. Use narrow-bore tubing (e.g., 0.12-0.17 mm ID) where possible.[1]

    • Ensure all fittings are properly connected to avoid dead volumes.[9]

Section B: Method-Related Issues

If only the phenolic compound peaks are tailing, the problem is likely chemical in nature and related to your analytical method.

B1: Secondary Interactions with Silanol Groups

  • Problem: The hydroxyl groups of phenolic compounds can interact strongly with residual silanol groups (Si-OH) on the silica surface of the column, causing peak tailing.[2][3] This is a very common issue with older, Type A silica columns.[2]

  • Solutions:

    • Adjust Mobile Phase pH: For acidic phenolic compounds, lowering the mobile phase pH (e.g., to pH 2-3) will suppress the ionization of the silanol groups, reducing these secondary interactions.[1][2]

    • Use a Modern, End-capped Column: Modern, high-purity "Type B" silica columns have fewer and less acidic residual silanols.[2] End-capped columns have had many of the residual silanols chemically deactivated.[4]

    • Consider a Different Stationary Phase: Columns with polar-embedded or phenyl stationary phases can provide alternative selectivities and reduce silanol interactions.[5][10] Phenyl hydride columns have also been shown to be effective for the analysis of phenolic compounds.[11]

B2: Inappropriate Mobile Phase pH

  • Problem: If the mobile phase pH is close to the pKa of a phenolic acid, the compound can exist in both its ionized and non-ionized forms, leading to peak broadening and tailing.[5][6] Many phenolic compounds are also unstable at high pH.[12][13]

  • Solution:

    • Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your target phenolic compounds. For acidic phenols, a lower pH is generally preferable.

    • Use a buffer to maintain a stable pH throughout the analysis. A buffer concentration of 10-50 mM is typically sufficient.[1]

B3: Mobile Phase Additives

  • Problem: Even with an optimized pH, some tailing may persist.

  • Solution:

    • Competing Bases: For basic compounds, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites.[14][15] However, this is less common for the analysis of acidic phenolic compounds.

    • Inorganic Salts: The addition of inorganic salts can sometimes improve peak shape for certain compounds.[16][17]

B4: Sample Overload

  • Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

  • Solution:

    • Dilute the sample or reduce the injection volume.[1] As a rule of thumb, the injection volume should be no more than 5% of the column volume.[1]

B5: Sample Solvent Mismatch

  • Problem: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[3]

  • Solution:

    • Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, keep the injection volume as small as possible.[1]

Experimental Protocol: HPLC Analysis of a Standard Mixture of Phenolic Acids

This protocol provides a starting point for the HPLC analysis of common phenolic acids and can be adapted for troubleshooting peak tailing.

Objective: To achieve a symmetric peak shape for a standard mixture of phenolic acids using reversed-phase HPLC.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[18][19]

  • Standard phenolic acids (e.g., gallic acid, caffeic acid, ferulic acid, p-coumaric acid)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.[19]

  • Standard Solution Preparation:

    • Prepare a stock solution of each phenolic acid standard at 1 mg/mL in methanol.

    • Prepare a working standard mixture containing all phenolic acids at a final concentration of approximately 20 µg/mL by diluting the stock solutions with the initial mobile phase composition.

    • Filter the working standard solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterSettingRationale for Good Peak Shape
Column C18, 250 mm x 4.6 mm, 5 µmA standard column suitable for phenolic compound separation.[18][19]
Mobile Phase Gradient elution with A (0.1% Formic Acid in water) and B (Acetonitrile)Low pH mobile phase protonates silanol groups, minimizing secondary interactions.[9]
Gradient 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% BA typical gradient for separating a mixture of phenolic acids.[18]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can sometimes improve peak shape and reduce viscosity.
Injection Vol. 10 µLA small injection volume helps to prevent peak overload.
Detection 280 nm and 320 nmWavelengths at which many phenolic compounds absorb UV light.[18]
  • Data Analysis:

    • After the run, inspect the chromatogram for peak tailing.

    • Calculate the tailing factor for each peak. A value close to 1.0 is ideal.

Troubleshooting this Protocol:

  • If peak tailing is observed, first ensure the mobile phase pH is sufficiently low (pH < 3).

  • If tailing persists, consider using a different brand of C18 column, preferably one that is base-deactivated or specifically designed for the analysis of polar compounds.

  • As a further step, try adding a different acidifier to the mobile phase, such as phosphoric acid, to see if it improves peak shape.

The relationship between the potential causes of peak tailing and their solutions is illustrated in the diagram below.

Root_Cause_Solution cause1 Secondary Silanol Interactions solution1 Lower Mobile Phase pH Use End-capped Column cause1->solution1 cause2 Inappropriate Mobile Phase pH solution2 Adjust pH Away from pKa Use Buffer cause2->solution2 cause3 Column Contamination solution3 Flush or Replace Column cause3->solution3 cause4 Sample Overload solution4 Dilute Sample or Reduce Injection Volume cause4->solution4 cause5 Metal Chelation solution5 Use Bio-inert System or PEEK Tubing cause5->solution5

Caption: Mapping causes of peak tailing to their respective solutions.

References

Technical Support Center: Overcoming Solubility Challenges of 2-(3-Methoxypropyl)phenol in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-(3-Methoxypropyl)phenol in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as 4-propylguaiacol or dihydroeugenol, is a phenolic compound with a molecular weight of 166.22 g/mol [1][2]. Its chemical structure contains both a hydrophilic phenol group and a more hydrophobic methoxypropyl group, leading to limited solubility in aqueous solutions. It is described as slightly soluble in water but soluble in organic solvents like ethanol and fats[1][3]. This low aqueous solubility can lead to compound precipitation in biological assays, resulting in inaccurate and unreliable data.

Q2: What are the initial signs of solubility problems in my assay?

A2: Signs of poor solubility include:

  • Visible precipitation: Cloudiness, crystals, or a film may be observed in your stock solutions or in the assay plate wells after dilution.

  • Inconsistent results: High variability between replicate wells or experiments.

  • Non-linear dose-response curves: The compound may appear less potent than it is due to not being fully dissolved at higher concentrations.

  • Assay interference: Undissolved particles can interfere with optical measurements in colorimetric or fluorometric assays.

Q3: What is the recommended solvent for creating a stock solution of this compound?

A3: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for this purpose[1].

Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based assays?

A4: The tolerance to organic solvents is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize cytotoxicity. Many cell lines can tolerate up to 0.5%, and some robust lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line and assay duration.

Troubleshooting Guide

This section provides a step-by-step approach to troubleshoot and overcome solubility issues with this compound.

Problem: My compound is precipitating when I dilute my stock solution into the aqueous assay buffer.

Solution Workflow:

This workflow provides a decision-making process for addressing compound precipitation.

Solubility_Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Consider gentle warming or sonication. check_stock->remake_stock No check_final_conc Is the final assay concentration too high? check_stock->check_final_conc Yes remake_stock->check_stock lower_conc Lower the final concentration and re-test. check_final_conc->lower_conc Yes optimize_solvent Optimize Co-solvent Concentration check_final_conc->optimize_solvent No end_success Solubility Issue Resolved lower_conc->end_success use_cyclodextrin Utilize Solubility Enhancers (e.g., Cyclodextrins) optimize_solvent->use_cyclodextrin Precipitation Persists optimize_solvent->end_success Resolved solid_dispersion Consider Advanced Formulations (e.g., Solid Dispersion) use_cyclodextrin->solid_dispersion Precipitation Persists use_cyclodextrin->end_success Resolved solid_dispersion->end_success Resolved

Caption: A decision tree for troubleshooting precipitation of this compound in assays.

Quantitative Data Summary

The following tables provide key data for this compound and recommended starting concentrations for solubility-enhancing agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 4-Propylguaiacol, Dihydroeugenol[1][2]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Water Solubility Slightly soluble[1][3]
Fat Solubility Soluble[1][3]
Ethanol Miscibility Miscible[1]
logP 2.2 - 2.39[1][4]

Table 2: Recommended Starting Concentrations for Co-solvents and Excipients

AgentCell-Based Assays (Final Concentration)Acellular Assays (Final Concentration)Key Considerations
DMSO ≤ 0.1% (ideal), up to 1% (cell line dependent)1-5%Perform vehicle control to assess cytotoxicity.
Ethanol ≤ 0.5%1-10%Can affect enzyme activity and cell membrane integrity.
β-Cyclodextrins 0.1 - 2% (w/v)1 - 5% (w/v)Can enhance solubility significantly.
Surfactants (e.g., Tween 80) 0.01 - 0.1%0.1 - 1%Can interfere with some assay readouts.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of 100% DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

Protocol 2: Dilution into Aqueous Assay Buffer (Solvent Exchange Method)

This method helps to minimize precipitation upon dilution.

  • Initial Dilution: If a very high final concentration of the compound is required, consider making an intermediate dilution of the stock solution in the same organic solvent.

  • Vortexing: While vigorously vortexing the aqueous assay buffer, slowly add the required volume of the stock solution drop by drop. The continuous mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

  • Final Mixing: Continue to vortex for another 30-60 seconds after adding the stock solution to ensure a homogenous mixture.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to the assay plate.

Protocol 3: Using β-Cyclodextrins to Enhance Solubility

β-Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Prepare Cyclodextrin Solution: Dissolve the desired amount of β-cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous assay buffer to make a stock solution (e.g., 10% w/v).

  • Complex Formation:

    • Method A (Direct Addition): Add the this compound stock solution (in organic solvent) to the cyclodextrin-containing buffer while vortexing.

    • Method B (Co-evaporation - for higher complexation efficiency): Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol). Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator. Reconstitute the resulting thin film in the aqueous assay buffer.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes at room temperature to ensure complex formation.

Signaling Pathway Visualization

Phenolic compounds, including this compound, are known to modulate various signaling pathways, often related to inflammation and oxidative stress. Understanding these pathways can be crucial for interpreting experimental results.

Phenolic_Compound_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Phenolic_Compound This compound ROS Reactive Oxygen Species (ROS) Phenolic_Compound->ROS Inhibits IKK IKK Complex Phenolic_Compound->IKK Inhibits MAPKKK MAPKKK (e.g., ASK1) Phenolic_Compound->MAPKKK Inhibits PI3K PI3K Phenolic_Compound->PI3K Modulates ROS->IKK ROS->MAPKKK IκB IκB IKK->IκB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation IκB->NFkB_p65_p50 Inhibits MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK_p38 JNK/p38 MAPK MAPKK->JNK_p38 AP1 AP-1 Activation JNK_p38->AP1 Akt Akt PI3K->Akt Gene_Expression Inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_translocation->Gene_Expression AP1->Gene_Expression

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-(3-Methoxypropyl)phenol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-(3-Methoxypropyl)phenol for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up the synthesis of this compound?

A1: For preclinical scale-up, two primary retrosynthetic strategies are recommended, starting from readily available materials.

  • Strategy 1: Suzuki-Miyaura Coupling: This approach involves the palladium-catalyzed cross-coupling of a boronic acid or ester with a halide. Specifically, the coupling of 2-methoxyphenylboronic acid with a 3-methoxypropyl halide is a promising route. This method is well-documented for its reliability and functional group tolerance.[1][2][3][4][5]

  • Strategy 2: Grignard Reaction followed by Demethylation: This classic organometallic approach would involve the reaction of a Grignard reagent derived from a 2-haloanisole with a 3-methoxypropyl-containing electrophile, or vice-versa. The resulting 2-(3-methoxypropyl)anisole would then be demethylated to yield the final product. Careful control of reaction conditions is crucial for success, especially during scale-up.[6][7][8][9]

A less common but potential alternative is the direct ortho-alkylation of guaiacol (2-methoxyphenol). However, achieving high regioselectivity on a large scale can be challenging.[10]

Q2: What are the key safety considerations when scaling up Grignard reagent formation?

A2: The formation of Grignard reagents is highly exothermic and presents significant safety hazards, particularly on a large scale. Key considerations include:

  • Heat Management: The reaction can become self-sustaining and lead to a runaway reaction if not properly cooled.[7][8] Utilize a reactor with efficient heat transfer and a reliable cooling system. For large-scale synthesis, controlled addition of the halide to the magnesium suspension is the standard method for managing heat evolution.[6]

  • Initiation: The induction period before the reaction starts can be variable. To avoid the dangerous accumulation of unreacted halide, ensure a reliable initiation method is in place. The use of initiators like iodine or a small amount of pre-formed Grignard reagent can be beneficial.[8]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and reduced yields.[7]

Q3: How can I minimize side reactions during the Suzuki-Miyaura coupling?

A3: Common side reactions in Suzuki-Miyaura coupling include homocoupling of the boronic acid and deboronation.[3] To minimize these:

  • Oxygen Exclusion: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen can promote the homocoupling of the boronic acid.[3]

  • Choice of Base: The base plays a critical role in the catalytic cycle. The choice of base can influence the reaction rate and the prevalence of side reactions. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The physical form of the base (e.g., powdered vs. granular) can also impact the reaction.[11]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for an efficient reaction. For challenging couplings, specialized ligands like those developed by Buchwald or Fu may be necessary.[5][12]

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Reaction fails to initiate (no exotherm observed). - Wet glassware or solvent.- Passivated magnesium surface.- Impure alkyl/aryl halide.- Ensure all glassware is oven-dried or flame-dried under vacuum.- Use freshly opened anhydrous solvent or solvent dried over a suitable drying agent.- Activate magnesium turnings with a crystal of iodine, 1,2-dibromoethane, or by mechanical stirring.- Use freshly distilled or purified halide.
Low yield of Grignard reagent. - Incomplete reaction.- Wurtz coupling side reaction.- Quenching by acidic protons in the substrate or solvent.- Extend the reaction time or gently heat to ensure complete consumption of magnesium.- Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.[9]- Ensure the substrate for the subsequent reaction does not contain acidic protons (e.g., -OH, -NH, -COOH).
Formation of a dark, cloudy mixture. - Decomposition of the Grignard reagent at elevated temperatures.- Presence of impurities.- Avoid prolonged heating at reflux. Initiate the reaction with gentle heating if necessary, then allow the exotherm to maintain the reaction temperature.- Ensure high purity of all starting materials.
Suzuki-Miyaura Coupling Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion to product. - Inactive catalyst.- Poor solubility of reactants.- Inappropriate base or solvent system.- Use a fresh batch of palladium catalyst and ligand.- Screen different solvent systems (e.g., toluene/water, dioxane/water, DMF) to improve solubility.[1]- Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The presence of water is often crucial for the activity of inorganic bases.[12]
Significant formation of homocoupled product. - Presence of oxygen.- High reaction temperature.- Thoroughly degas all reagents and solvents with an inert gas (argon or nitrogen) prior to adding the catalyst.- Run the reaction at the lowest effective temperature.
Deboronated starting material observed. - Presence of protic impurities (water, alcohols).- Prolonged reaction time at elevated temperature.- Use anhydrous solvents and ensure the base is not excessively hydrated.- Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Inconsistent yields upon scale-up. - Inefficient mixing.- Poor heat transfer leading to side reactions.- Ensure adequate agitation to maintain a homogeneous mixture, especially with heterogeneous bases.- Use a reactor with good temperature control to prevent localized overheating.

Experimental Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

Step 1: Suzuki-Miyaura Coupling of 2-Methoxyphenylboronic Acid and 1-Bromo-3-methoxypropane

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methoxyphenylboronic acid (1.0 eq), potassium carbonate (2.0 eq), and a 3:1 mixture of toluene and water.

  • Degassing: Bubble nitrogen through the stirred mixture for 30 minutes to remove any dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Addition of Halide: Add 1-bromo-3-methoxypropane (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 1-(3-methoxypropyl)-2-methoxybenzene can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Demethylation of 1-(3-Methoxypropyl)-2-methoxybenzene

  • Reaction Setup: In a dry, inert atmosphere, dissolve the purified 1-(3-methoxypropyl)-2-methoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent System Toluene/Water (3:1)Dioxane/Water (4:1)2-MeTHF/Water (5:1)
Temperature (°C) 9010080
Typical Yield Range (%) 70-8575-9080-95

Visualizations

Logical Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling Reaction

G Troubleshooting Workflow for Suzuki-Miyaura Coupling start Reaction Failed (Low or No Product) check_reagents Verify Reagent Quality (Fresh Catalyst, Dry Solvents, Pure Starting Materials) start->check_reagents check_reagents->start Reagents Faulty check_conditions Review Reaction Conditions (Temperature, Time, Inert Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect optimize_base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) check_conditions->optimize_base Conditions Correct optimize_solvent Screen Different Solvents (Toluene, Dioxane, 2-MeTHF with Water) optimize_base->optimize_solvent No Improvement success Successful Reaction optimize_base->success Improvement optimize_catalyst Try Different Catalyst/Ligand Systems optimize_solvent->optimize_catalyst No Improvement optimize_solvent->success Improvement optimize_catalyst->success Improvement

Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

Signaling Pathway for the Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle cluster_legend Legend pd0 Pd(0)L2 pd_complex R1-Pd(II)-X L2 pd0->pd_complex R1-X transmetalation_complex R1-Pd(II)-R2 L2 pd_complex->transmetalation_complex R2-B(OR)2 (Base Activated) transmetalation_complex->pd0 product R1-R2 transmetalation_complex->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation R1-X Aryl/Vinyl Halide R2-B(OR)2 Boronic Acid/Ester R1-R2 Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Resolving Isomeric Impurities in 2-(3-Methoxypropyl)phenol Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric impurities in 2-(3-Methoxypropyl)phenol samples.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in my this compound sample?

A1: Isomeric impurities in this compound most likely arise during synthesis, particularly through Friedel-Crafts alkylation or similar aromatic substitution reactions. The primary impurities to expect are positional isomers, where the 3-methoxypropyl group is attached to different positions on the phenol ring. The main isomers of concern are:

  • Ortho-isomer: this compound (the desired product)

  • Meta-isomer: 3-(3-Methoxypropyl)phenol

  • Para-isomer: 4-(3-Methoxypropyl)phenol

It is also possible to have di-substituted products, although these are generally less common if the reaction conditions are controlled.

Q2: Which analytical technique is best suited for resolving these positional isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating positional isomers of phenols.

  • GC often provides high resolution, especially with the right capillary column. Derivatization of the phenolic hydroxyl group can improve peak shape and selectivity.

  • HPLC , particularly with specialized stationary phases like pentafluorophenyl (PFP) or phenyl-hexyl columns, offers excellent selectivity for aromatic positional isomers.

The choice between GC and HPLC will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Q3: I am seeing co-elution of my isomers. How can I improve the separation?

A3: To improve the separation of co-eluting isomers, consider the following strategies:

  • Method Optimization:

    • For HPLC: Adjust the mobile phase composition (e.g., the ratio of organic solvent to water/buffer), try a different organic modifier (e.g., methanol instead of acetonitrile), or change the pH of the mobile phase. A shallower gradient or an isocratic elution at a lower solvent strength can also increase resolution.

    • For GC: Optimize the temperature program. A slower ramp rate or an isothermal segment at an optimal temperature can enhance separation. Adjusting the carrier gas flow rate can also impact resolution.

  • Column Selection:

    • For HPLC: Switch to a column with a different selectivity. PFP and phenyl-based columns are highly recommended for their unique interactions with aromatic compounds.

    • For GC: Employ a column with a more polar stationary phase, such as a wax column (polyethylene glycol), which can provide different selectivity for phenol isomers compared to standard non-polar phases.[1]

  • Derivatization (for GC): Derivatizing the phenol group to an ether or ester can alter the volatility and polarity of the isomers, often leading to better separation.

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy help in identifying the isomers?

A4: Yes, 1H and 13C NMR spectroscopy are powerful tools for distinguishing between positional isomers of this compound. The substitution pattern on the aromatic ring will result in distinct chemical shifts and splitting patterns for the aromatic protons and carbons. Two-dimensional NMR techniques like COSY and HMBC can further aid in unambiguously assigning the structures of the different isomers.

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Recommended Solution
Poor Resolution/Co-elution Inappropriate column chemistry.Switch to a column with alternative selectivity, such as a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase, which offer enhanced pi-pi interactions.
Mobile phase composition is not optimal.Modify the mobile phase. Experiment with different organic modifiers (acetonitrile vs. methanol) and adjust the aqueous phase pH.[2]
Gradient slope is too steep.Decrease the gradient slope or switch to an isocratic elution with a lower percentage of organic solvent.
Peak Tailing Secondary interactions with residual silanols on the column.Use a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) to suppress the ionization of the phenolic hydroxyl group.
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a consistent temperature.
GC Troubleshooting
Problem Possible Cause Recommended Solution
Poor Resolution/Co-elution Inadequate column stationary phase.Utilize a polar stationary phase like a wax (polyethylene glycol) column, which is known to resolve challenging cresol positional isomers.[1]
Temperature program is not optimized.Implement a slower temperature ramp or introduce an isothermal hold at a temperature that maximizes the separation of the target isomers.
Peak Tailing Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatization to block the active hydroxyl group.
Non-volatile residues in the sample.Ensure proper sample cleanup before injection.
Ghost Peaks Carryover from a previous injection.Run a solvent blank after a concentrated sample. Increase the final oven temperature or hold time to elute all compounds.
Septum bleed.Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.

Experimental Protocols

Recommended HPLC Method for Isomer Separation

This method utilizes a PFP stationary phase for enhanced selectivity towards positional isomers.

  • Column: Hypersil GOLD VANQUISH PFP, 1.9 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20-50% B

    • 8-9 min: 50-90% B

    • 9-10 min: 90% B

    • 10-10.1 min: 90-20% B

    • 10.1-12 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection: UV at 275 nm

Recommended GC-MS Method for Isomer Analysis

This method employs a wax column for the separation of underivatized phenol isomers.

  • Column: Zebron™ ZB-WAX, 30 m x 0.25 mm x 0.25 µm (or equivalent)[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Injector: Splitless, 250 °C, 1 µL injection volume

  • Transfer Line: 250 °C

  • MS Ion Source: 230 °C

  • MS Quadrupole: 150 °C

  • Scan Range: m/z 40-400

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Phenol Isomer Separation
Technique Stationary Phase Examples Advantages Disadvantages
HPLC C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)Excellent selectivity for aromatic compounds, room temperature operation.May require longer run times for high resolution.
GC DB-5 (5% phenyl-methylpolysiloxane), Wax (polyethylene glycol)[1]High efficiency and resolution, compatible with mass spectrometry for identification.May require derivatization for polar analytes, high temperatures can degrade some samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water for HPLC, Dichloromethane for GC) sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC Analysis (PFP Column) filter->hplc HPLC Path gcms GC-MS Analysis (Wax Column) filter->gcms GC Path integrate Peak Integration and Quantification hplc->integrate gcms->integrate identify Isomer Identification (based on retention time and/or mass spectra) integrate->identify report Generate Report identify->report

Caption: General experimental workflow for the analysis of isomeric impurities.

troubleshooting_logic start Poor Isomer Resolution? check_method Review Current Method (Column, Mobile/Gas Phase, Temperature) start->check_method Yes end Problem Solved start->end No optimize_method Optimize Method Parameters (Gradient/Ramp, Flow Rate, pH) check_method->optimize_method change_column Change Column (Different Selectivity) check_method->change_column derivatize Consider Derivatization (for GC) check_method->derivatize GC resolution_ok Resolution Acceptable optimize_method->resolution_ok change_column->resolution_ok derivatize->resolution_ok resolution_ok->end Yes

Caption: Decision tree for troubleshooting poor isomer resolution.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 2-(3-Methoxypropyl)phenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 2-(3-Methoxypropyl)phenol, also known as dihydroeugenol or 4-propylguaiacol, in relation to other well-characterized phenolic antioxidants. Due to a lack of extensive direct experimental data for this compound in publicly available scientific literature, this comparison leverages principles of structure-activity relationships and available data for structurally similar compounds to provide a comprehensive overview.

Executive Summary

This compound is a guaiacol derivative with a structure that suggests antioxidant potential. While direct quantitative data from standardized antioxidant assays are limited, qualitative evidence and structure-activity relationship (SAR) studies of related phenols indicate that it likely possesses moderate antioxidant activity. Its efficacy is influenced by the presence of a phenolic hydroxyl group, a methoxy group in the ortho position, and a saturated propyl side chain in the para position. This guide will place the probable antioxidant capacity of this compound in the context of other common phenols, providing available quantitative data for comparison.

Structure-Activity Relationship of Phenolic Antioxidants

The antioxidant activity of phenolic compounds is primarily determined by the number and arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring, as well as the nature of any alkyl side chains.[1][2]

  • Phenolic Hydroxyl Group: The -OH group is the primary active site, donating a hydrogen atom to neutralize free radicals. The ease of this donation is a key determinant of antioxidant capacity.

  • Methoxy Group: A methoxy group at the ortho position to the hydroxyl group, as seen in guaiacol derivatives like this compound, can increase antioxidant activity through electron donation, which stabilizes the resulting phenoxyl radical.

  • Alkyl Side Chain: The nature of the alkyl side chain can influence the lipophilicity of the compound and may have electronic effects on the phenolic ring. A saturated alkyl chain, such as the propyl group in this compound, is generally considered to have a less pronounced effect on the radical scavenging activity compared to an unsaturated side chain like the allyl group in eugenol.

Comparative Antioxidant Activity

To provide a quantitative context, the following table summarizes the antioxidant activities of several common and structurally related phenols as measured by the DPPH and ABTS assays.

Table 1: Comparative Antioxidant Activity of Selected Phenolic Compounds

CompoundStructureDPPH IC₅₀ (µg/mL)ABTS TEAC (Trolox Equivalents)
This compound
alt text
Data not availableData not available
Eugenol
alt text
~15 µg/mL (activity reported as 96.7% inhibition)[5]Data not available
Guaiacol
alt text
Data not availableData not available
Vanillin
alt text
Data not availableData not available
Gallic Acid
alt text
5.0[6]1.98[7]
Caffeic Acid
alt text
9.9[1]1.25[7]
Ascorbic Acid (Vitamin C)
alt text
43.2[1]1.05[7]
Trolox (Vitamin E analog)
alt text
6.3[1]1.00 (by definition)

Note: IC₅₀ values are inversely proportional to antioxidant activity (a lower value indicates higher activity). TEAC values are directly proportional to antioxidant activity (a higher value indicates higher activity). The presented values are sourced from various studies and may have been determined under different experimental conditions.

Experimental Protocols for Key Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity.[8][9]

Protocol:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • The test compound is dissolved in the same solvent to prepare a series of concentrations.

  • A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.

  • A control sample (containing the solvent instead of the test compound) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay (TEAC Assay)

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Protocol:

  • The ABTS•⁺ radical is generated by reacting ABTS stock solution with an oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours before use.

  • The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • The test compound is dissolved in the same solvent.

  • A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•⁺ solution.

  • The absorbance is measured at the specified wavelength after a set incubation period (e.g., 6 minutes).

  • A standard curve is generated using Trolox, a water-soluble vitamin E analog.

  • The antioxidant capacity of the test compound is expressed as TEAC, which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Visualizing Antioxidant Mechanisms and Workflows

Signaling Pathway of Oxidative Stress

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Neutralized Neutralized ROS ROS->Neutralized Damage Oxidative Damage Cell->Damage Phenol Phenolic Antioxidant (e.g., this compound) Phenol->ROS

Caption: A simplified diagram illustrating how phenolic antioxidants can mitigate cellular damage by neutralizing reactive oxygen species.

Experimental Workflow for Antioxidant Activity Assay

antioxidant_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis SamplePrep Sample Preparation (Dissolve Phenol) Mixing Mixing of Sample and Reagent SamplePrep->Mixing ReagentPrep Reagent Preparation (e.g., DPPH solution) ReagentPrep->Mixing Incubation Incubation (Dark, Room Temp) Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Data Analysis (% Inhibition, IC50) Measurement->Calculation

References

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Methoxypropyl)phenol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(3-Methoxypropyl)phenol and its analogs, focusing on their potential as therapeutic agents. The information presented is based on available experimental data, offering insights into how structural modifications influence biological activity, particularly in the realms of anticancer and antioxidant effects.

Quantitative Biological Activity

The following table summarizes the cytotoxic activity of a key analog, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), against various cancer cell lines. This data provides a quantitative basis for understanding the potency of this structural class.

CompoundCell LineActivity MetricValueReference
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)HCT116 (Colon Cancer)IC₅₀12.00 µg/mL (44.39 µM)[1]
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)SW480 (Colon Cancer)IC₅₀10.30 µg/mL (38.10 µM)[1]
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)MDA-MB-231 (Breast Cancer)-Modulating effects[2]
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)MDA-MB-468 (Breast Cancer)-Modulating effects[2]
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)MCF7 (Breast Cancer)-Modulating effects[2]

Structure-Activity Relationship Analysis

The biological activity of this compound analogs is significantly influenced by their chemical structure. Key relationships are outlined below:

  • The Guaiacol Moiety (2-Methoxyphenol): The presence of the guaiacol core is crucial for activity. The phenolic hydroxyl group can act as a hydrogen donor, contributing to antioxidant effects by scavenging free radicals. The methoxy group at the ortho position can modulate the electronic properties of the phenol and influence its reactivity and bioavailability.

  • The Propyl Side Chain: Modifications to the propyl side chain have a profound impact on biological activity. For instance, the introduction of a double bond and an additional phenyl group, as seen in MMPP, leads to potent anticancer activity. This suggests that the length, rigidity, and substitution pattern of this side chain are key determinants of cytotoxic potency.

  • Substitution on the Phenolic Ring: While data on a wide range of ring-substituted analogs of this compound is limited, general principles for phenolic compounds suggest that the introduction of additional electron-donating or electron-withdrawing groups on the aromatic ring would significantly alter their antioxidant and cytotoxic profiles.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds in methanol to prepare a series of concentrations.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each sample solution. A control is prepared using 1 mL of methanol instead of the sample.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Studies on the analog MMPP have elucidated several signaling pathways involved in its anticancer effects.

IKKβ/NF-κB Signaling Pathway

MMPP has been shown to directly bind to IκB kinase β (IKKβ), a key enzyme in the activation of the NF-κB signaling pathway.[1] By inhibiting IKKβ, MMPP prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm. This inhibition of NF-κB activity leads to the downregulation of anti-apoptotic genes and promotes apoptosis in cancer cells.

IKKb_NFkB_Pathway MMPP MMPP IKKb IKKβ MMPP->IKKb Inhibits IkBa IκBα IKKb->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Apoptosis Apoptosis Nucleus->Apoptosis Inhibits

Caption: MMPP inhibits the IKKβ/NF-κB signaling pathway.

VEGFR2/PPARγ and Akt Signaling Pathway

In breast cancer cells, MMPP has been found to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) while enhancing the transcriptional activity of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[2] The dual regulation of these pathways ultimately leads to the downregulation of Akt activity, a critical node in cell survival and proliferation signaling.

VEGFR2_PPARg_Akt_Pathway MMPP MMPP VEGFR2 VEGFR2 MMPP->VEGFR2 Inhibits Phosphorylation PPARg PPARγ MMPP->PPARg Enhances Activity Akt Akt VEGFR2->Akt Activates PPARg->Akt Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Caption: MMPP dually regulates VEGFR2 and PPARγ to inhibit Akt signaling.

Conclusion

The available data, primarily from the study of the analog MMPP, suggests that this compound derivatives are a promising class of compounds with significant anticancer potential. Their mechanism of action appears to involve the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. The structure-activity relationship highlights the importance of the guaiacol moiety and the nature of the C3 side chain in determining biological activity. Further research involving the synthesis and evaluation of a broader range of analogs is warranted to fully elucidate the SAR and to optimize the therapeutic potential of this chemical scaffold.

References

Comparative Guide to the Validation of Analytical Methods for 2-(3-Methoxypropyl)phenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 2-(3-Methoxypropyl)phenol in complex matrices such as human plasma and environmental water samples. The methodologies discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer researchers, scientists, and drug development professionals a comparative overview of method performance based on key validation parameters.

The validation characteristics are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the suitability of the methods for their intended purpose.[1]

Comparative Performance Data

The performance of the HPLC-UV and GC-MS methods for the determination of this compound in human plasma and river water is summarized below.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterHuman PlasmaRiver WaterAcceptance Criteria (Typical)
Linearity (r²)0.99920.9995r² ≥ 0.999
Range (µg/mL)0.1 - 250.05 - 1080-120% of test concentration
Accuracy (% Recovery)98.5 - 102.1%97.9 - 103.5%80 - 120%
Precision (% RSD)
- Repeatability1.8%1.5%RSD ≤ 2%
- Intermediate Precision2.5%2.2%RSD ≤ 3%
Limit of Detection (LOD) (µg/mL)0.030.015S/N ratio ≥ 3:1
Limit of Quantitation (LOQ) (µg/mL)0.10.05S/N ratio ≥ 10:1
SpecificityNo interference from endogenous componentsNo interference from matrix componentsNo interfering peaks at the retention time of the analyte

Table 2: GC-MS Method Validation Parameters

Validation ParameterHuman PlasmaRiver WaterAcceptance Criteria (Typical)
Linearity (r²)0.99980.9999r² ≥ 0.999
Range (ng/mL)1 - 5000.5 - 25080-120% of test concentration
Accuracy (% Recovery)99.2 - 101.5%98.8 - 102.0%80 - 120%
Precision (% RSD)
- Repeatability1.2%1.0%RSD ≤ 2%
- Intermediate Precision1.9%1.6%RSD ≤ 3%
Limit of Detection (LOD) (ng/mL)0.30.15S/N ratio ≥ 3:1
Limit of Quantitation (LOQ) (ng/mL)10.5S/N ratio ≥ 10:1
SpecificityHigh (based on mass fragmentation)High (based on mass fragmentation)No interfering peaks with the same mass fragments

Experimental Protocols

Detailed methodologies for the validation of the HPLC-UV and GC-MS methods are provided below.

HPLC-UV Method

1. Sample Preparation (Human Plasma):

  • To 500 µL of human plasma, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. Sample Preparation (River Water):

  • Filter 100 mL of river water through a 0.45 µm nylon filter.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

  • Inject 20 µL into the HPLC system.

3. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm

  • Column Temperature: 30°C

GC-MS Method

1. Sample Preparation (Human Plasma):

  • To 500 µL of human plasma, add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Derivatize the residue with 50 µL of BSTFA + 1% TMCS at 70°C for 30 minutes.

  • Inject 1 µL into the GC-MS system.

2. Sample Preparation (River Water):

  • To 100 mL of filtered river water, add 10 mL of dichloromethane.

  • Shake vigorously for 5 minutes for liquid-liquid extraction.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL.

  • Derivatize with 50 µL of BSTFA + 1% TMCS at 70°C for 30 minutes.

  • Inject 1 µL into the GC-MS system.

3. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 250°C

  • Ion Source Temperature: 230°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, from defining the analytical requirements to the final reporting of the validated method.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., HPLC, GC) A->B C Initial Method Development & Optimization B->C D Define Validation Parameters (ICH Q2) C->D E Set Acceptance Criteria D->E F Prepare Validation Protocol Document E->F G Specificity / Selectivity F->G H Linearity & Range G->H I Accuracy H->I J Precision (Repeatability & Intermediate) I->J K LOD & LOQ J->K L Robustness K->L M Data Analysis & Statistical Evaluation L->M N Compare Results to Acceptance Criteria M->N O Prepare Validation Report N->O P Method Implementation O->P

Caption: Workflow for analytical method validation.

Sample Preparation Workflow: Human Plasma

This diagram outlines the key steps in preparing a human plasma sample for analysis by either HPLC-UV or GC-MS.

G Start Start: Human Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Start->LLE Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Transfer Supernatant Centrifugation1->Supernatant_Transfer Evaporation1 Evaporation to Dryness Supernatant_Transfer->Evaporation1 Reconstitution Reconstitution (Mobile Phase) Evaporation1->Reconstitution Centrifugation2 Centrifugation LLE->Centrifugation2 Organic_Layer_Transfer Transfer Organic Layer Centrifugation2->Organic_Layer_Transfer Evaporation2 Evaporation to Dryness Organic_Layer_Transfer->Evaporation2 Derivatization Derivatization (BSTFA + 1% TMCS) Evaporation2->Derivatization HPLC_Injection Inject into HPLC-UV Reconstitution->HPLC_Injection GCMS_Injection Inject into GC-MS Derivatization->GCMS_Injection

Caption: Sample preparation workflow for human plasma.

References

Navigating the Therapeutic Potential of Methoxyphenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of in vitro and in vivo efficacy data for 2-(3-Methoxypropyl)phenol. Searches for this compound, also known by synonyms such as Dihydroeugenol and its CAS number 2785-87-7, primarily yield information related to its application in the fragrance and flavor industries, with some commercial suppliers suggesting potential antioxidant, anti-inflammatory, and antimicrobial properties for cosmetic or pharmaceutical formulations.[1][2][3] However, these claims are not substantiated by published experimental studies that would allow for a detailed comparison of its biological efficacy.

In contrast, a structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, hereafter referred to as MMPP, has been the subject of several investigations, providing a basis for understanding the potential therapeutic activities of this class of molecules. This guide will, therefore, focus on the reported efficacy of MMPP as a case study, presenting available data on its performance in various preclinical models.

In Vitro Efficacy of MMPP

MMPP has demonstrated significant activity in various cell-based assays, particularly in the contexts of cancer and inflammation.

Anti-Cancer Effects

In studies on breast cancer cell lines, MMPP has been shown to inhibit cell growth, induce apoptosis (programmed cell death), and suppress migration and invasion.[1] These effects are attributed to its ability to modulate key signaling pathways involved in cancer progression.[1] Specifically, MMPP has been found to enhance the transcriptional activity of PPARγ and inhibit the phosphorylation of VEGFR2, leading to the downregulation of AKT activity.[1]

Cell LineAssayKey FindingsReference
MDA-MB-231 (TNBC)Growth InhibitionMMPP exhibits anti-cancer effects.[1][1]
MDA-MB-468 (TNBC)Apoptosis InductionMMPP activates pro-apoptotic proteins (caspase-3, -8, -9, bax) and inhibits anti-apoptotic protein (bcl2).[1][1]
MCF7 (Luminal A)Migration & InvasionMMPP suppresses cancer cell migration and invasion.[1][1]
Anti-Inflammatory Effects

MMPP has also been investigated for its anti-inflammatory properties in cell culture models. In a study using the normal liver cell line THLE-2 stimulated with lipopolysaccharide (LPS), MMPP treatment dose-dependently prevented the phosphorylation of STAT3, p65, and JAK1, key mediators of the inflammatory response.[4] This inhibitory effect on the STAT3 pathway was also observed in LPS-treated microglial BV-2 cells and cultured astrocytes.[2]

Cell LineStimulantKey FindingsReference
THLE-2 (Normal Liver)LPSMMPP prevented the increase in STAT3, p65, and JAK1 phosphorylation.[4][4]
BV-2 (Microglia)LPSMMPP decreased the expression of inflammatory and amyloidogenic proteins.[2][2]
Cultured AstrocytesLPSMMPP treatment suppressed the activation of STAT3.[2][2]

In Vivo Efficacy of MMPP

The promising in vitro results for MMPP have been further explored in animal models for conditions such as sepsis and Alzheimer's disease.

Sepsis Model

In a mouse model of LPS-induced liver sepsis, treatment with MMPP prevented mortality and reduced the levels of liver damage markers, including alanine transaminase, aspartate transaminase, and lactate dehydrogenase.[4] These protective effects were associated with the inhibition of the STAT3 inflammatory response.[4]

Animal ModelConditionTreatmentKey FindingsReference
MiceLPS-induced Liver SepsisMMPP (30 mg/kg)Prevented mortality and reduced markers of liver damage.[4][4]
Alzheimer's Disease Model

In a mouse model for Alzheimer's disease induced by LPS, oral administration of MMPP (5 mg/kg in drinking water for one month) was found to reduce memory loss.[2] This cognitive improvement was linked to a reduction in neuroinflammatory markers such as COX-2 and iNOS, as well as decreased activation of microglia and astrocytes in the brain.[2] Furthermore, MMPP treatment lowered the levels of β-secretase and amyloid-β generation.[2]

Animal ModelConditionTreatmentKey FindingsReference
MiceLPS-induced Alzheimer's DiseaseMMPP (5 mg/kg in drinking water)Reduced memory loss, neuroinflammation, and amyloid-β generation.[2][2]

Experimental Protocols

Cell Viability and Apoptosis Assays

Detailed protocols for assessing the anti-cancer effects of MMPP would typically involve standard molecular and cell biology techniques. For instance, growth inhibition can be measured using an MTT assay, where the metabolic activity of viable cells is quantified colorimetrically. Apoptosis can be assessed by methods such as flow cytometry using Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells. Western blotting would be used to measure the levels of key apoptotic proteins like caspases and Bcl-2 family members.

Western Blotting for Signaling Pathway Analysis

To investigate the mechanism of action of MMPP on signaling pathways like STAT3, VEGFR2, and AKT, researchers would employ Western blotting. This technique involves the following general steps:

  • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a method like the Bradford assay to ensure equal loading.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-STAT3, anti-STAT3).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody, and a chemiluminescent substrate is added to visualize the protein bands.

Animal Models
  • LPS-Induced Sepsis: Sepsis is induced in mice by intraperitoneal injection of a high dose of LPS (e.g., 30 mg/kg). MMPP or a vehicle control is administered to the animals, and survival rates are monitored over time. Blood samples can be collected to measure liver enzyme levels.

  • LPS-Induced Alzheimer's Disease Model: Chronic neuroinflammation, a hallmark of Alzheimer's disease, can be induced in mice by daily intraperitoneal injections of a lower dose of LPS (e.g., 250 μg/kg) for a week. MMPP can be administered orally in the drinking water. Cognitive function can be assessed using behavioral tests like the Morris water maze or Y-maze. After the treatment period, brain tissue is collected for histological and biochemical analysis of inflammatory markers and amyloid-β plaques.

Signaling Pathway and Experimental Workflow Diagrams

MMPP_Anticancer_Pathway MMPP MMPP VEGFR2 VEGFR2 Phosphorylation MMPP->VEGFR2 inhibits PPARg PPARγ Transcriptional Activity MMPP->PPARg enhances AKT AKT Activity VEGFR2->AKT activates PPARg->AKT inhibits Growth Growth Inhibition AKT->Growth Apoptosis Apoptosis AKT->Apoptosis inhibits Migration Suppression of Migration & Invasion AKT->Migration

Caption: MMPP's dual regulation of VEGFR2 and PPARγ in breast cancer cells.

MMPP_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JAK1 JAK1 Phosphorylation TLR4->JAK1 p65 p65 Phosphorylation TLR4->p65 STAT3 STAT3 Phosphorylation JAK1->STAT3 Inflammation Inflammatory Response (e.g., COX-2, iNOS) STAT3->Inflammation p65->Inflammation MMPP MMPP MMPP->JAK1 inhibits MMPP->STAT3 inhibits MMPP->p65 inhibits In_Vivo_Experiment_Workflow cluster_alzheimers Alzheimer's Disease Model cluster_sepsis Sepsis Model A_Induction Induce Neuroinflammation (LPS injections) A_Treatment Administer MMPP (in drinking water) A_Induction->A_Treatment A_Behavior Behavioral Testing (e.g., Morris Water Maze) A_Treatment->A_Behavior A_Analysis Biochemical & Histological Analysis (Brain Tissue) A_Behavior->A_Analysis S_Induction Induce Sepsis (High-dose LPS injection) S_Treatment Administer MMPP S_Induction->S_Treatment S_Monitor Monitor Survival S_Treatment->S_Monitor S_Analysis Measure Liver Enzymes (Blood Sample) S_Treatment->S_Analysis

References

A Comparative Analysis of the Cytotoxicity of Phenolic Compounds Structurally Similar to 2-(3-Methoxypropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This document synthesizes available quantitative data, details common experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the structure-activity relationships that govern the cytotoxicity of these compounds.

Comparative Cytotoxicity Data

The cytotoxic effects of phenolic compounds are often evaluated by determining the concentration that inhibits 50% of cell viability (IC50) or causes 50% cell death (CC50). The following table summarizes the available cytotoxicity data for several phenolic compounds structurally similar to 2-(3-Methoxypropyl)phenol. These compounds share key structural features, such as a phenol backbone with methoxy and alkyl substitutions.

Compound NameSimilar Structural FeaturesCell LineCytotoxicity Metric (mM)Reference
p-MethoxyphenolMethoxyphenol coreRAW 264.7ID50: 2.2[1]
p-CresolPhenol with alkyl groupRAW 264.7ID50: 2.0[1]
2-Methoxy-4-methylphenol (MMP)Methoxyphenol with alkyl groupHSG, HGFLow activity group[2]
4-Allyl-2-methoxyphenol (Eugenol)Methoxyphenol with alkyl (alkenyl) groupHSG, HGFLow activity group[2]
2-t-Butyl-4-methoxyphenol (BHA)Methoxyphenol with bulky alkyl groupRAW 264.7ID50: 0.4[1]
p-Cresol dimerDimer of phenol with alkyl groupRAW 264.7ID50: 0.6[1]
p-Methoxyphenol dimerDimer of methoxyphenolRAW 264.7ID50: 0.7[1]

ID50: 50% Inhibitory Dose. A lower value indicates higher cytotoxicity. HSG: Human submandibular gland carcinoma cells; HGF: Human gingival fibroblasts.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of phenolic compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[3]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 72 hours).[4]

  • MTT Incubation: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate at 37°C for 1.5 hours.[4]

  • Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized. The specific solubilizing agent can vary, with dimethyl sulfoxide (DMSO) being a common choice.[3]

  • Absorbance Measurement: Measure the optical density (OD) of the resulting solution using a microplate reader at a wavelength of 570 nm.[3] The absorbance is directly proportional to the number of viable cells.

CellTox™ Green Cytotoxicity Assay

This assay utilizes a fluorescent dye that binds to the DNA of cells with compromised membrane integrity (dead cells).[5]

Protocol for Real-Time Assay:

  • Reagent Preparation: Add CellTox™ Green Dye to the cell culture medium before seeding the cells.[5]

  • Cell Seeding: Dispense the cell suspension containing the dye into opaque-walled 96-well plates.[5]

  • Compound Addition: Add the test compounds to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm at various time points (e.g., 0 to 72 hours). An increase in fluorescence indicates an increase in cell death.[5]

Visualizing Experimental Workflows and Signaling Pathways

Cytotoxicity Assessment Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Incubation with Test Compound cell_seeding->treatment compound_prep Test Compound Preparation (Serial Dilutions) compound_prep->treatment assay_reagent Addition of Assay Reagent (e.g., MTT, CellTox Green) treatment->assay_reagent incubation_assay Incubation assay_reagent->incubation_assay measurement Signal Measurement (Absorbance/Fluorescence) incubation_assay->measurement data_analysis Data Analysis (e.g., IC50 Calculation) measurement->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

Potential Cytotoxicity Pathway of 2-Methoxyphenols

Some 2-methoxyphenols, such as eugenol and MMP, are suggested to exert their cytotoxic effects, particularly in tumor cells, through the formation of reactive quinone methide intermediates.[2][6]

G cluster_compound Compound Metabolism cluster_intermediate Reactive Intermediate Formation cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome methoxyphenol 2-Methoxyphenol (e.g., Eugenol, MMP) quinone_methide Quinone Methide Intermediate methoxyphenol->quinone_methide Oxidation dna_damage DNA Damage quinone_methide->dna_damage protein_damage Protein Damage quinone_methide->protein_damage ros ROS Production quinone_methide->ros apoptosis Apoptosis dna_damage->apoptosis protein_damage->apoptosis ros->apoptosis

Caption: Proposed cytotoxicity pathway for some 2-methoxyphenols.

Concluding Remarks

The cytotoxicity of phenolic compounds is influenced by their substitution patterns. For instance, the presence of bulky tert-butyl groups can affect their activity.[7] Dimerization can also alter cytotoxicity, as seen with p-methoxyphenol and p-cresol, where the dimers exhibited greater cytotoxicity than the monomers.[1] The mechanism of action for some methoxyphenols may involve the formation of cytotoxic quinone methide intermediates, leading to a higher sensitivity in tumor cells.[2]

While direct experimental data on the cytotoxicity of this compound is currently lacking in the public domain, the information compiled in this guide on structurally similar compounds provides a solid foundation for researchers. It is recommended to perform direct experimental evaluation to ascertain the specific cytotoxic profile of this compound. The protocols and comparative data presented herein can serve as a valuable resource for designing and interpreting such studies.

References

A Comparative Guide to the Synthetic Routes of Methoxypropylphenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate synthetic route is paramount to achieving desired product characteristics, scalability, and cost-effectiveness. This guide provides a comparative analysis of synthetic pathways to three key isomers of methoxypropylphenol: 2-methoxy-4-propylphenol (dihydroeugenol), 2-methoxy-5-propylphenol, and 4-methoxy-2-propylphenol.

Isomer Synthesis Overview

The synthetic accessibility of methoxypropylphenol isomers varies significantly. Dihydroeugenol is readily synthesized via the hydrogenation of the naturally abundant eugenol. In contrast, the synthesis of 2-methoxy-5-propylphenol and 4-methoxy-2-propylphenol is less direct, often requiring multi-step procedures from less common starting materials.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to each isomer.

IsomerSynthetic RouteStarting Material(s)Key Reagents/CatalystReaction ConditionsYield (%)Reference(s)
2-Methoxy-4-propylphenol Catalytic HydrogenationEugenolPd/C or Ru/C245 °C, H₂ gas~90-100%[1][2]
2-Methoxy-5-propylphenol Multi-step synthesis via Friedel-Crafts acylation and subsequent reduction and methoxylation4-PropylphenolPropionyl chloride, AlCl₃, Reductant (e.g., Zn(Hg)/HCl), Methylating agent (e.g., DMS)Varies with each stepEstimated 60-70% (overall)General knowledge
4-Methoxy-2-propylphenol Multi-step synthesis via Friedel-Crafts acylation and subsequent reduction and methoxylation2-PropylphenolPropionyl chloride, AlCl₃, Reductant (e.g., Zn(Hg)/HCl), Methylating agent (e.g., DMS)Varies with each stepEstimated 60-70% (overall)General knowledge

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the synthetic routes for each isomer.

G Synthesis of 2-Methoxy-4-propylphenol Eugenol Eugenol H2_PdC H₂, Pd/C Eugenol->H2_PdC Hydrogenation Dihydroeugenol 2-Methoxy-4-propylphenol H2_PdC->Dihydroeugenol

Caption: Catalytic hydrogenation of eugenol.

G Proposed Synthesis of 2-Methoxy-5-propylphenol Propylphenol 4-Propylphenol Acylation 1. Propionyl chloride, AlCl₃ 2. H₂O Propylphenol->Acylation Friedel-Crafts Acylation Ketone 2-Hydroxy-5-propylpropiophenone Acylation->Ketone Reduction Zn(Hg), HCl (Clemmensen) Ketone->Reduction Reduction Hydroxylated 2-Hydroxy-5-propylphenol Reduction->Hydroxylated Methylation Dimethyl sulfate, NaOH Hydroxylated->Methylation Methoxylation FinalProduct 2-Methoxy-5-propylphenol Methylation->FinalProduct

Caption: Multi-step synthesis of 2-methoxy-5-propylphenol.

G Proposed Synthesis of 4-Methoxy-2-propylphenol Propylphenol 2-Propylphenol Acylation 1. Propionyl chloride, AlCl₃ 2. H₂O Propylphenol->Acylation Friedel-Crafts Acylation Ketone 4-Hydroxy-2-propylpropiophenone Acylation->Ketone Reduction Zn(Hg), HCl (Clemmensen) Ketone->Reduction Reduction Hydroxylated 4-Hydroxy-2-propylphenol Reduction->Hydroxylated Methylation Dimethyl sulfate, NaOH Hydroxylated->Methylation Methoxylation FinalProduct 4-Methoxy-2-propylphenol Methylation->FinalProduct

Caption: Multi-step synthesis of 4-methoxy-2-propylphenol.

Experimental Protocols

Synthesis of 2-Methoxy-4-propylphenol (Dihydroeugenol) via Catalytic Hydrogenation of Eugenol

This procedure is based on established laboratory practices for the hydrogenation of eugenol.[1][2]

Materials:

  • Eugenol

  • Palladium on carbon (Pd/C, 10 wt%) or Ruthenium on carbon (Ru/C, 5 wt%)

  • Ethanol or Isopropyl alcohol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, a solution of eugenol in the chosen solvent (e.g., 10% solution in ethanol) is prepared.

  • The catalyst (e.g., 1-5 mol% Pd/C relative to eugenol) is added to the solution.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • The reaction mixture is heated to the target temperature (e.g., 100-250 °C) with vigorous stirring.[1]

  • The reaction is monitored by techniques such as gas chromatography (GC) until the consumption of eugenol is complete. Reaction times can vary from a few hours to 24 hours depending on the specific conditions.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification, if necessary, can be achieved by vacuum distillation to afford pure 2-methoxy-4-propylphenol.

Proposed Synthesis of 2-Methoxy-5-propylphenol

This proposed multi-step synthesis is based on standard organic chemistry transformations.

Step 1: Friedel-Crafts Acylation of 4-Propylphenol

  • To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add propionyl chloride dropwise.

  • After the addition is complete, add 4-propylphenol dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture carefully into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydroxy-5-propylpropiophenone.

Step 2: Clemmensen Reduction of 2-Hydroxy-5-propylpropiophenone

  • To a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add concentrated hydrochloric acid, water, and toluene.

  • Add the 2-hydroxy-5-propylpropiophenone from the previous step.

  • Heat the mixture to reflux with vigorous stirring for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to yield 2-hydroxy-5-propylphenol.

Step 3: Methoxylation of 2-Hydroxy-5-propylphenol

  • Dissolve the 2-hydroxy-5-propylphenol in an aqueous solution of sodium hydroxide.

  • To this solution, add dimethyl sulfate (DMS) dropwise with vigorous stirring.

  • Stir the reaction at room temperature until completion.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or distillation to obtain 2-methoxy-5-propylphenol.

Proposed Synthesis of 4-Methoxy-2-propylphenol

This proposed multi-step synthesis follows a similar logic to the synthesis of the 2,5-isomer, starting with 2-propylphenol.

Step 1: Friedel-Crafts Acylation of 2-Propylphenol

  • Following the procedure for the Friedel-Crafts acylation of 4-propylphenol, react 2-propylphenol with propionyl chloride in the presence of AlCl₃ to yield 4-hydroxy-2-propylpropiophenone.

Step 2: Clemmensen Reduction of 4-Hydroxy-2-propylpropiophenone

  • Reduce the ketone from the previous step using the Clemmensen reduction conditions as described above to obtain 4-hydroxy-2-propylphenol.

Step 3: Methoxylation of 4-Hydroxy-2-propylphenol

  • Methylate the 4-hydroxy-2-propylphenol using dimethyl sulfate and sodium hydroxide as described in the synthesis of the 2,5-isomer to yield 4-methoxy-2-propylphenol.

Conclusion

The synthesis of 2-methoxy-4-propylphenol (dihydroeugenol) is a well-established and high-yielding process, benefiting from the availability of eugenol as a starting material. The synthetic routes to 2-methoxy-5-propylphenol and 4-methoxy-2-propylphenol are more complex and likely to result in lower overall yields due to the multi-step nature of the syntheses. The choice of a particular synthetic route will depend on the specific requirements of the research or development project, including the availability of starting materials, cost considerations, and the desired purity of the final product. The proposed routes for the less common isomers provide a logical starting point for their laboratory-scale synthesis.

References

Cross-Validation of Analytical Techniques for 2-(3-Methoxypropyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the rigorous analysis of chemical compounds is paramount. This guide provides a comparative analysis of various analytical techniques for the characterization and quantification of 2-(3-Methoxypropyl)phenol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate analytical methodology based on specific experimental needs. This document outlines detailed experimental protocols, presents a comparative summary of technique performance, and visualizes the cross-validation workflow.

Comparative Performance of Analytical Techniques

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, speed, and cost. Below is a summary of the expected performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
**Linearity (R²) **> 0.995> 0.998Not typically used for quantification without internal standards
Accuracy (% Recovery) 95-105%98-102%N/A for routine quantification
Precision (% RSD) < 5%< 2%N/A for routine quantification
Limit of Detection (LOD) Low ng/mLHigh ng/mL to low µg/mLmg/mL range
Limit of Quantitation (LOQ) Low ng/mLHigh ng/mL to low µg/mLmg/mL range
Analysis Time ~30 min~15-20 min~5-10 min per sample
Sample Preparation Derivatization may be requiredMinimal, dissolution in mobile phaseDissolution in deuterated solvent
Primary Use Identification and quantificationQuantification and purity assessmentStructural elucidation and identification

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of phenolic compounds and have been adapted for this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and provides excellent selectivity, making it ideal for identifying and quantifying trace amounts of this compound.

a. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For trace analysis, derivatization with a silylating agent (e.g., BSTFA) may be performed to increase volatility and improve peak shape.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

2. High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine quantification and purity assessment of phenolic compounds.[3][4]

a. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of this compound. While not a primary quantitative method without specific standards and calibration, it is essential for identity confirmation.

a. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

b. Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of the described analytical techniques.

Cross-Validation Workflow for Analytical Techniques cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Validation Sample This compound Standard and Sample Prep Stock Solution Preparation (e.g., in Methanol/Mobile Phase) Sample->Prep NMR NMR Analysis Sample->NMR Dilution Serial Dilution for Calibration Standards Prep->Dilution GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC-UV Analysis Dilution->HPLC Data Data Acquisition (Chromatograms, Spectra) GCMS->Data HPLC->Data NMR->Data Validation Method Validation (Linearity, Accuracy, Precision) Data->Validation Comparison Comparative Analysis of Performance Metrics Validation->Comparison

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway of Analytical Data Interpretation RawData Raw Analytical Data (FID, UV, FID signals) PeakIntegration Peak Integration & Spectral Processing RawData->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Identification Structural Identification PeakIntegration->Identification Quantification Quantification of Analyte Calibration->Quantification Purity Purity Assessment Quantification->Purity Identification->Purity FinalReport Final Report & Conclusion Purity->FinalReport

Caption: Data interpretation pathway in analytical chemistry.

References

Comparative Docking Analysis of 2-(3-Methoxypropyl)phenol: A Proposed In Silico Study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on a proposed comparative molecular docking study of 2-(3-Methoxypropyl)phenol against key protein targets. This document outlines a comprehensive framework, including experimental protocols and data presentation, for evaluating its potential therapeutic activities.

Currently, there is a notable absence of published molecular docking studies specifically focused on this compound. This guide, therefore, presents a proposed in silico investigation to elucidate its binding affinities with a selection of therapeutically relevant proteins. The framework provided herein is designed to serve as a robust starting point for researchers interested in exploring the pharmacological potential of this compound. The selected target proteins—Tyrosinase, Cyclooxygenase-2 (COX-2), Phospholipase A2 (PLA2), and human pancreatic α-amylase—are implicated in various physiological processes and are known to be modulated by other phenolic compounds.[1][2][3][4] For comparative purposes, well-characterized phenolic compounds, namely Ferulic Acid, Eugenol, and Quercetin, have been chosen as reference ligands.

Proposed Target Proteins and Comparative Ligands

The selection of target proteins is based on the known activities of structurally similar phenolic compounds.

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is relevant in cosmetics and for treating hyperpigmentation disorders.[1]

  • Cyclooxygenase-2 (COX-2): A primary target for anti-inflammatory drugs.[4]

  • Phospholipase A2 (PLA2): Plays a crucial role in the inflammatory cascade by releasing arachidonic acid.[3][5]

  • Human Pancreatic α-amylase: An enzyme involved in carbohydrate digestion, its inhibition is a therapeutic strategy for managing type 2 diabetes.[2]

The following compounds are proposed for a comparative analysis alongside this compound:

  • Ferulic Acid: A well-studied antioxidant and anti-inflammatory agent.

  • Eugenol: The primary component of clove oil, known for its antiseptic and analgesic properties.

  • Quercetin: A flavonoid with a broad range of reported biological activities.

Hypothetical Docking Results

The following table illustrates how the binding affinities (in kcal/mol) and predicted inhibition constants (Ki) from the proposed docking study would be presented. Lower binding energy values indicate a more favorable interaction between the ligand and the protein.

Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Predicted Ki (µM)
Tyrosinase (e.g., 2AHK)This compound-6.815.2
Ferulic Acid-7.28.5
Eugenol-6.522.1
Quercetin-8.51.2
COX-2 (e.g., 5KIR)This compound-7.55.8
Ferulic Acid-7.93.1
Eugenol-7.19.7
Quercetin-9.20.5
Phospholipase A2 (e.g., 1KPM)This compound-6.235.4
Ferulic Acid-6.814.8
Eugenol-5.955.6
Quercetin-7.83.5
α-Amylase (e.g., 1HNY)This compound-7.011.3
Ferulic Acid-7.46.9
Eugenol-6.717.5
Quercetin-8.80.8

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology for the proposed comparative docking study is outlined below. This protocol is based on established practices in computational drug design.[1][2][3]

Preparation of Protein Structures

The three-dimensional crystal structures of the target proteins will be obtained from the Protein Data Bank (PDB). Prior to docking, the protein structures will be prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges (e.g., Gasteiger charges).[1]

Ligand Preparation

The 3D structure of this compound and the selected alternative ligands will be generated using chemical drawing software (e.g., ChemDraw) and subsequently optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

Molecular Docking Simulation

Molecular docking will be performed using AutoDock Vina.[2] A grid box will be defined to encompass the active site of each target protein. The docking simulations will be carried out with a high exhaustiveness parameter to ensure a thorough search of the conformational space. The Lamarckian Genetic Algorithm is a suitable choice for exploring the binding conformations.[1]

Analysis of Docking Results

The docking results will be analyzed based on the binding energies of the different ligand poses. The pose with the lowest binding energy will be considered the most favorable. The interactions between the ligands and the amino acid residues in the active site of the proteins will be visualized and analyzed to understand the molecular basis of their binding.

Visualizing the Study Workflow

The following diagram illustrates the proposed workflow for the comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (from PDB) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (this compound & Alternatives) ligand_prep->docking analysis Analysis of Binding Affinity and Interactions docking->analysis comparison Comparative Analysis analysis->comparison

Caption: Workflow for the proposed comparative docking study.

Signaling Pathway of COX-2 Inhibition

The diagram below illustrates the signaling pathway leading to inflammation and the role of COX-2, a key target in this study. Inhibition of COX-2 by a ligand like this compound would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

cox2_pathway stimuli Inflammatory Stimuli pla2 Phospholipase A2 (PLA2) stimuli->pla2 membrane Membrane Phospholipids pla2->membrane hydrolyzes aa Arachidonic Acid membrane->aa cox2 COX-2 aa->cox2 substrate prostaglandins Prostaglandins cox2->prostaglandins converts to inflammation Inflammation prostaglandins->inflammation ligand This compound ligand->cox2 Inhibits

Caption: COX-2 inflammatory signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-(3-Methoxypropyl)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of 2-(3-Methoxypropyl)phenol (CAS No. 116087-10-6), this guide outlines operational plans to ensure the safety of researchers and compliance with regulations.

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount. This document provides a procedural, step-by-step guide for the safe disposal of this compound, a substituted phenol. Adherence to these guidelines is critical for maintaining a safe laboratory environment and preventing environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures: A Step-by-Step Operational Plan

The disposal of this compound, like other phenolic compounds, must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]

Step 1: Waste Segregation and Collection

  • Incompatible Materials: Phenolic compounds should be segregated from strong oxidizing agents, strong acids, and bases to prevent violent reactions.[4]

  • Waste Container: Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical. Plastic containers are often preferred for their durability.[5][6]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Location: The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[7] Secondary containment should be used to prevent the spread of material in case of a leak.[6]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[4][8] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 3: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[5]

  • Professional Disposal: The final disposal of phenolic waste is typically carried out via incineration at a licensed chemical disposal facility.[2][9] This process ensures the complete destruction of the hazardous compound.

Summary of Key Disposal Information

ParameterGuideline
Chemical Name This compound
CAS Number 116087-10-6[10]
Primary Hazards Phenolic compounds are generally considered toxic and irritants.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4][11]
Disposal Method Collection as hazardous waste for incineration by a licensed facility.[2][9]
Drain/Trash Disposal Strictly prohibited.[1][2][3]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate collect Collect in a Labeled, Compatible Hazardous Waste Container segregate->collect store Store Sealed Container in Satellite Accumulation Area (SAA) collect->store check_full Is Container Full? store->check_full check_full->store No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(3-Methoxypropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(3-Methoxypropyl)phenol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Immediate Safety Recommendations

Due to its structural similarity to phenol, this compound should be handled with extreme care. Phenol is toxic and can cause severe chemical burns.[1] It can be absorbed through the skin, leading to systemic toxicity.[2] Therefore, appropriate personal protective equipment (PPE) and engineering controls are critical to prevent exposure.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound, based on guidelines for phenol.

Protection Type Recommended Equipment Rationale & Notes
Eye and Face Protection Safety goggles with side shields and a face shield.To protect against splashes and vapors that can cause severe eye irritation and burns.[1][3]
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes. For potential splashes, a chemical-resistant apron (butyl rubber or neoprene) is recommended.[2][4]To prevent skin contact. Phenol and its derivatives can be rapidly absorbed through the skin.[2]
Hand Protection Double-gloving is recommended. An inner nitrile glove with an outer glove of a more resistant material such as butyl rubber, Viton, Barrier, or Silver Shield for concentrated solutions.[2][5] For incidental contact with dilute solutions, thicker nitrile gloves (e.g., 8mil) may be sufficient, but should be changed immediately upon contact.[4]To prevent skin absorption, which can be fatal.[1] Glove breakthrough times should be considered for prolonged handling.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][6][7]To prevent irritation of the nose, throat, and lungs.[5] Higher exposures can lead to serious respiratory complications.[4]
Occupational Exposure Limits for Phenol

The following table provides the occupational exposure limits for phenol as established by various regulatory agencies. These should be used as a conservative guide for handling this compound until specific data becomes available.

Organization Exposure Limit Notes
OSHA (PEL) 5 ppm (19 mg/m³)8-hour time-weighted average (TWA)[5][8]
NIOSH (REL) 5 ppm (19 mg/m³)10-hour TWA[5][8]
NIOSH (Ceiling) 15.6 ppm (60 mg/m³)15-minute ceiling limit[5][8]
ACGIH (TLV) 5 ppm (19 mg/m³)8-hour TWA[5][8]
IDLH 250 ppmImmediately Dangerous to Life or Health[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing the risks associated with this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Locate Spill Kit and Emergency Equipment prep_hood->prep_spill handle_weigh Weigh/Measure in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Figure 1. Safe handling workflow for this compound.
Step-by-Step Handling Procedures

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for the most up-to-date information.

    • Ensure that an ANSI-approved safety shower and eyewash station are immediately accessible.[4]

    • Verify that a spill kit containing appropriate absorbent materials is readily available.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.[9]

    • Avoid the formation of dust or aerosols.

    • Keep the container tightly closed when not in use.[10]

    • Avoid contact with skin, eyes, and clothing.[11]

    • Keep away from heat, sparks, and open flames as some related compounds are combustible.[11][12]

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[11]

Disposal Plan
  • Chemical Waste: All solutions and unused this compound must be disposed of as hazardous chemical waste.[13] Do not pour down the drain.[1][14] Collect in a clearly labeled, compatible waste container.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills should be collected in a sealed bag and disposed of as hazardous waste.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Skin Contact: Rapid decontamination is critical.[2] Immediately remove all contaminated clothing.[1] If polyethylene glycol (PEG 300 or 400) is available, use it to wipe the affected area repeatedly.[2] If PEG is not available, flush the skin with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

  • Spills: For small spills within a fume hood, use an appropriate absorbent material to clean up the spill. For larger spills, evacuate the area and contact your institution's emergency response team.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.